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  • Product: Methyl 2-(4-piperidinyloxy)benzoate hydrochloride
  • CAS: 936128-84-6

Core Science & Biosynthesis

Foundational

Technical Profiling and Synthetic Integration of Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride

Executive Summary In modern medicinal chemistry, the selection of robust, orthogonally reactive building blocks is paramount for accelerating hit-to-lead and lead optimization campaigns. Methyl 2-(4-piperidinyloxy)benzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of robust, orthogonally reactive building blocks is paramount for accelerating hit-to-lead and lead optimization campaigns. Methyl 2-(4-piperidinyloxy)benzoate hydrochloride serves as a privileged scaffold, frequently deployed in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and neuroactive agents[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing a deep dive into the structural rationale, physicochemical properties, and validated synthetic methodologies required to effectively leverage this intermediate in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex synthetic matrices. Below is the consolidated quantitative data for this compound[2],[3],[4].

PropertyValue / Specification
Chemical Name Methyl 2-(4-piperidinyloxy)benzoate hydrochloride
CAS Number 936128-84-6
Molecular Formula C13H18ClNO3 (Free base: C13H17NO3)
Molecular Weight 271.74 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Reactive Handles Secondary amine (piperidine), Methyl ester
Causality in Structural Design

The architecture of Methyl 2-(4-piperidinyloxy)benzoate is intentionally designed to maximize binding affinity and synthetic versatility:

  • Conformational Restriction : The piperidine ring introduces a rigid, basic nitrogen that mimics endogenous monoamines. This basic center is critical for anchoring into acidic residues (e.g., Aspartate) within GPCR binding pockets[5].

  • Ortho-Substitution Trajectory : The ether linkage at the ortho position of the benzoate restricts the rotational degrees of freedom of the ester group. This steric constraint pre-organizes the molecule into a predictable bioactive conformation, reducing the entropic penalty upon target binding.

  • Salt Form Stability : Isolating the compound as a hydrochloride salt (HCl) neutralizes the basic piperidine nitrogen. This prevents auto-amidation (where the amine of one molecule attacks the ester of another) and protects against oxidative degradation during long-term storage[6].

Validated Synthetic Methodology

To ensure reproducibility, the synthesis of this building block relies on a self-validating sequence: a Mitsunobu etherification followed by acidic deprotection.

Step 1: Mitsunobu Etherification

Causality: Direct alkylation of methyl salicylate with a 4-halopiperidine requires harsh basic conditions that often lead to competitive ester hydrolysis or poor O-alkylation yields. The Mitsunobu reaction operates under mild, neutral conditions, driving the reaction forward via the thermodynamic stability of the triphenylphosphine oxide byproduct.

Protocol:

  • Initiation : Dissolve methyl salicylate (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation : Add triphenylphosphine (PPh3, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling : Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Crucial Insight: Slow addition is mandatory to prevent the thermal degradation of the highly reactive betaine intermediate.

  • Propagation : Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the consumption of the phenol via LC-MS.

  • Isolation : Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel flash chromatography to yield the intermediate Methyl 2-(1-Boc-piperidin-4-yloxy)benzoate.

Step 2: Boc Deprotection and Salt Precipitation

Causality: Utilizing 4M HCl in dioxane serves a dual purpose. It cleanly cleaves the tert-butoxycarbonyl (Boc) group via an E1 mechanism (generating volatile isobutylene and CO2) while simultaneously precipitating the product as a highly pure hydrochloride salt, bypassing the need for downstream reverse-phase chromatography.

Protocol:

  • Dissolution : Dissolve the purified Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Deprotection : Add 10 volumes of 4M HCl in dioxane at 0 °C.

  • Validation : Warm to room temperature and stir for 2 hours. The reaction acts as a self-validating system: the cessation of gas evolution (CO2) and the formation of a dense white precipitate physically indicate reaction completion.

  • Recovery : Concentrate the suspension under reduced pressure, triturate the resulting solid with cold diethyl ether to remove non-polar impurities, and filter to isolate pure Methyl 2-(4-piperidinyloxy)benzoate hydrochloride[4].

Workflow Integration & Downstream Applications

Once synthesized, the orthogonal reactivity of the molecule allows for divergent library synthesis. The secondary amine can be functionalized via reductive amination or amide coupling, while the ester can be saponified to a carboxylic acid for further extension.

G Start Reactants: Methyl Salicylate + N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Coupling DIAD, PPh3, THF (0 °C -> RT) Start->Mitsunobu Intermediate Intermediate: Methyl 2-(1-Boc-piperidin-4-yloxy)benzoate Mitsunobu->Intermediate Deprotection Boc Deprotection 4M HCl in Dioxane (RT, 2h) Intermediate->Deprotection Product Target Compound: Methyl 2-(4-piperidinyloxy)benzoate HCl Deprotection->Product Amide Amide Coupling (N-Acylation via HATU/DIPEA) Product->Amide Amine Reductive Amination (N-Alkylation via NaBH(OAc)3) Product->Amine Saponification Ester Hydrolysis (C-Terminal Extension via LiOH) Product->Saponification

Synthetic workflow and functionalization of Methyl 2-(4-piperidinyloxy)benzoate HCl.

Handling, Stability, and Storage Protocols

To maintain the integrity of this building block during drug development campaigns, strict adherence to storage protocols is required:

  • Hygroscopicity : Secondary amine hydrochloride salts exhibit mild hygroscopicity. The compound must be stored in a tightly sealed container within a desiccator.

  • Temperature Control : Long-term storage at 2–8 °C is recommended to prevent trace hydrolysis of the methyl ester over time.

  • Reaction Preparation : When utilizing this compound in base-sensitive downstream couplings (e.g., HATU-mediated amide formation), ensure the addition of at least 2.0 to 3.0 equivalents of a non-nucleophilic base (such as DIPEA) to fully liberate the free base in situ prior to the addition of the electrophile.

References

  • ChemicalBook. "CAS-Nummernliste -11- Seite 547-Chemicalbook (CAS 936128-84-6).
  • Echemi. "Methyl 2-(4-piperidinyloxy)benzoate hydrochloride for Sale.
  • ChemBK. "Methyl 4-(4-piperidinyloxy)benzoate hydrochloride_化工百科.
  • THSci. "936128-98-2 | Methyl 3-(4-piperidinyloxy)benzoate hydrochloride.
  • BenchChem. "Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride - 4-Piperidinyloxy Benzoate Isomers in Medicinal Chemistry.
  • Google Patents. "Method for treating diseases associated with oxidative stress or endothelial dysfunction using substituted 1-pyrrolidinyloxy, 1-piperidinyloxy and 1-azepanyloxy compounds.

Sources

Exploratory

The Strategic Role of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Scaffolds of Pharmaceutical Innovation In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Scaffolds of Pharmaceutical Innovation

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with a series of crucial, often unsung, molecular players known as pharmaceutical intermediates. These compounds are the foundational building blocks, the meticulously crafted scaffolds upon which the final therapeutic agent is assembled. Understanding the chemistry, synthesis, and application of these intermediates is paramount for researchers and scientists dedicated to advancing drug discovery.

This technical guide delves into one such critical intermediate: Methyl 2-(4-piperidinyloxy)benzoate hydrochloride. While specific documentation on this exact methyl ester is not as prevalent as for some of its analogs, its structural motifs are central to a range of neurologically active and antihistaminic compounds. This guide, therefore, not only illuminates the direct properties and synthesis of this molecule but also situates it within the broader, strategically significant class of (aryloxy)piperidine derivatives. By examining its synthesis through the lens of established chemical principles and its potential applications in the context of known APIs, we aim to provide a comprehensive resource for drug development professionals.

Structural Elucidation and Physicochemical Properties

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is a heterocyclic compound featuring a piperidine ring linked via an ether bond at its 4-position to a methyl benzoate group at the ortho position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic transformations.

The core structure combines the conformational flexibility of the piperidine ring with the electronic properties of the substituted benzene ring, making it a versatile scaffold for building more complex molecules. The ortho-positioning of the piperidinyloxy group on the benzoate ring can induce specific conformational preferences that may be crucial for achieving desired biological activity in the final drug molecule.

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₃Inferred from structure
Molecular Weight 271.74 g/mol Inferred from structure
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in water and polar organic solventsCharacteristic of hydrochloride salts
CAS Number Not readily available for the methyl ester. The closely related ethyl ester is 1048673-90-0.[1]

Synthesis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is the Williamson ether synthesis.[2] This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this context, the alkoxide is generated from 4-hydroxypiperidine, and the electrophile is a methyl 2-halobenzoate.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two primary stages: the formation of the ether linkage and the subsequent conversion to the hydrochloride salt.

Synthesis_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Salt Formation 4-hydroxypiperidine 4-Hydroxypiperidine Intermediate_Ester Methyl 2-(4-piperidinyloxy)benzoate 4-hydroxypiperidine->Intermediate_Ester Nucleophilic Attack Methyl_2-halobenzoate Methyl 2-halobenzoate (X = Cl, Br) Methyl_2-halobenzoate->Intermediate_Ester Final_Product Methyl 2-(4-piperidinyloxy)benzoate hydrochloride Intermediate_Ester->Final_Product Base Base (e.g., NaH, K₂CO₃) Base->4-hydroxypiperidine Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Intermediate_Ester HCl HCl in ether/dioxane HCl->Final_Product

Caption: Proposed synthesis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Methyl 2-chlorobenzoate or Methyl 2-bromobenzoate

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (in diethyl ether or dioxane)

  • Trifluoroacetic acid (TFA) or concentrated HCl for deprotection

Procedure:

  • N-Protection of 4-hydroxypiperidine (Optional but recommended for cleaner reaction): To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate N-Boc-4-hydroxypiperidine.

  • Formation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Williamson Ether Synthesis: To the freshly prepared alkoxide solution, add a solution of methyl 2-chlorobenzoate (1.05 eq) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification of the Intermediate: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected intermediate. Purify by column chromatography on silica gel.

  • Deprotection of the Piperidine Nitrogen: Dissolve the purified N-Boc intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours. Remove the solvent and excess acid under reduced pressure to yield the crude deprotected ester.

  • Formation of the Hydrochloride Salt: Dissolve the crude deprotected ester in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(4-piperidinyloxy)benzoate hydrochloride.

The Pivotal Role as a Pharmaceutical Intermediate

The true value of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride lies in its potential as a precursor to a variety of APIs. The (aryloxy)piperidine motif is a common feature in drugs targeting the central nervous system and in modern antihistamines.

Application in the Synthesis of Bepotastine Analogs

Bepotastine is a second-generation antihistamine that contains a (4-chlorophenyl)(pyridin-2-yl)methoxy-piperidine core.[3][4] The synthesis of Bepotastine involves the coupling of a substituted piperidin-4-ol with a diarylmethyl halide.[3][5] Methyl 2-(4-piperidinyloxy)benzoate hydrochloride can serve as a key intermediate for synthesizing analogs of bepotastine where the pyridyl ring is replaced by a substituted phenyl ring, potentially modulating the drug's selectivity and pharmacokinetic properties.

API_Synthesis Intermediate Methyl 2-(4-piperidinyloxy)benzoate Modification Further Synthetic Modifications Intermediate->Modification API Potential API with (aryloxy)piperidine core Modification->API

Caption: General scheme for the use of the intermediate in API synthesis.

The ester group of the intermediate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or undergo further transformations to build the final API.

Analytical Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical for the quality of the final API. A combination of chromatographic and spectroscopic methods is typically employed.[6][7]

Analytical MethodTypical Parameters and Observations
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.Detector: UV at a suitable wavelength (e.g., 254 nm).Purpose: Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Capillary column suitable for amine analysis (e.g., DB-5ms).Injector Temperature: 250°C.Oven Program: Ramped temperature program (e.g., 100°C to 280°C).Detector: Mass spectrometer in electron ionization (EI) mode.Purpose: Identification of the compound and any volatile impurities. The free base form is typically analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Expected signals for the aromatic protons of the benzoate ring, the methoxy group of the ester, and the protons of the piperidine ring.¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the piperidine ring.Purpose: Structural confirmation.

Safety, Handling, and Storage

As a piperidine derivative, Methyl 2-(4-piperidinyloxy)benzoate hydrochloride should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the safety profile can be inferred from data on piperidine and its derivatives.[8][9][10]

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride represents a valuable, though not widely documented, pharmaceutical intermediate. Its synthesis is achievable through established and scalable chemical methods like the Williamson ether synthesis. The (aryloxy)piperidine scaffold it provides is a key structural element in a number of successful APIs, particularly in the areas of antihistamines and CNS-active drugs. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, can empower researchers and drug development professionals to leverage this and similar intermediates in the creation of novel and improved therapeutics. The principles discussed herein are not only applicable to this specific molecule but also provide a framework for approaching the synthesis and utilization of other critical pharmaceutical building blocks.

References

  • Google Patents. Improved process for the manufacture of bepotastine and its besilate salt.
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, 3(389), 6-15.
  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein.
  • Zakharyuta, A. N., et al. (2023).
  • PENTA. Piperidine Safety Data Sheet. Available from: [Link]

  • Google Patents. Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

  • Al-Ghananeem, A. M., & El-Alfy, A. T. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • PubChem. Piperidine. Available from: [Link]

  • PubChem. 4-Piperidinol, 1-methyl-, benzoate, hydrochloride. Available from: [Link]

  • Rajput, A. P., & Nawale, R. B. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Patsnap. Method for preparing bepotastine by condensation under acidic condition. Available from: [Link]

  • Amerigo Scientific. Methyl 4-(Piperidin-4-yl)benzoate hydrochloride. Available from: [Link]

  • PubMed. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket. Available from: [Link]

  • University of Colorado Boulder. The Williamson ether synthesis. Available from: [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

Sources

Foundational

Thermodynamic properties of piperidine-based benzoate esters

An In-depth Technical Guide: Thermodynamic Properties of Piperidine-Based Benzoate Esters: A Guide for Drug Development Professionals Executive Summary The integration of piperidine scaffolds and benzoate ester functiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Thermodynamic Properties of Piperidine-Based Benzoate Esters: A Guide for Drug Development Professionals

Executive Summary

The integration of piperidine scaffolds and benzoate ester functionalities into a single molecular entity presents a compelling strategy in modern drug design. Piperidine is a privileged scaffold in medicinal chemistry, known for enhancing pharmacokinetic properties and providing a versatile anchor for molecular elaboration[1][2]. Simultaneously, the benzoate ester group can be used to modulate physicochemical properties, improve stability, or act as a prodrug moiety to optimize drug delivery[3]. Understanding the thermodynamic properties of these hybrid molecules is not merely an academic exercise; it is a critical prerequisite for successful drug development. This guide provides an in-depth exploration of the core thermodynamic principles and experimental techniques essential for characterizing piperidine-based benzoate esters, offering researchers a framework for pre-formulation, stability assessment, and rational formulation design.

The Critical Role of Thermodynamics in Pharmaceutical Development

In the journey from a hit compound to a marketable drug, a molecule's thermodynamic profile dictates its fate. Properties such as solubility, stability, and melting point are direct manifestations of underlying thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS). These parameters are governed by the Gibbs free energy equation, which determines the spontaneity of a process, such as dissolution or degradation.

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the energy available to do work. A negative ΔG indicates a spontaneous process. For solubility, this is the transfer of a molecule from a solid crystal to solution.

  • ΔH (Enthalpy): The change in heat content. For dissolution, this includes the energy required to break the crystal lattice bonds (endothermic) and the energy released upon solvation (exothermic).

  • ΔS (Entropy): The change in disorder or randomness. Dissolution typically increases entropy as the ordered crystal lattice breaks down, a thermodynamically favorable event[4].

A recurring phenomenon in drug development is enthalpy-entropy compensation , where a favorable change in enthalpy (e.g., stronger binding) is offset by an unfavorable change in entropy (e.g., increased rigidity), resulting in a minimal net change in Gibbs free energy[5][6]. Recognizing this balance is crucial for optimizing drug candidates, as it explains why some structural modifications fail to improve solubility or binding affinity despite forming stronger interactions.

Gibbs_Free_Energy G ΔG Gibbs Free Energy (Spontaneity) Process Thermodynamic Process (e.g., Dissolution) G->Process Determines Spontaneity H ΔH Enthalpy (Heat Change) H->G - S TΔS Entropy Term (Disorder x Temp.) S->G + Process->H Governed by Process->S Governed by

Caption: Relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).

Experimental Characterization: A Multi-Faceted Approach

A comprehensive understanding of a compound's thermodynamic profile requires a suite of analytical techniques. The following sections detail the core experimental workflows for characterizing piperidine-based benzoate esters.

Workflow NCE New Piperidine Benzoate Ester (NCE) DSC Differential Scanning Calorimetry (DSC) NCE->DSC TGA Thermogravimetric Analysis (TGA) NCE->TGA Sol Equilibrium Solubility (Shake-Flask Method) NCE->Sol Data_DSC Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) Polymorphism DSC->Data_DSC Data_TGA Thermal Stability Decomposition Temp (Td) Residue Analysis TGA->Data_TGA Data_Sol Intrinsic Solubility (S0) pH-Solubility Profile Thermodynamics of Solution Sol->Data_Sol Analysis Comprehensive Thermodynamic Profile Data_DSC->Analysis Data_TGA->Analysis Data_Sol->Analysis

Caption: Experimental workflow for thermodynamic characterization of a new chemical entity.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[7]. It provides invaluable data on melting point, enthalpy of fusion, glass transitions, and polymorphism[8][9].

Expertise & Causality: The data from DSC is foundational. The melting point and enthalpy of fusion provide a direct measure of the crystal lattice energy. A high melting point and large enthalpy of fusion suggest strong intermolecular interactions, which often correlate with low solubility. Furthermore, identifying different polymorphic forms is critical, as polymorphs can have drastically different solubilities and stabilities[8][10].

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Before analysis, calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium). This self-validating step ensures data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the piperidine-based benzoate ester into an aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Pan Sealing: Hermetically seal the pan.

    • Rationale: This prevents mass loss due to sublimation or evaporation during the heating process, which would otherwise interfere with heat flow measurements.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

    • Rationale: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures[11].

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the melting point.

    • Rationale: A constant, controlled heating rate ensures reproducible results and allows for accurate calculation of enthalpy changes[12].

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point, Tₘ) and integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus). Observe for any other endothermic or exothermic events that may indicate polymorphic transitions or degradation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[13]. It is the primary technique for assessing thermal stability and decomposition profiles[14][15].

Expertise & Causality: For piperidine-based benzoate esters, TGA is crucial for identifying the temperature at which the compound begins to degrade. This decomposition temperature (Td) defines the upper limit for processing and storage conditions. The analysis can also quantify the amount of residual solvent or water, which can impact stability[16].

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan (e.g., platinum or alumina)[11].

    • Rationale: This mass is sufficient to provide a clear signal while being small enough to minimize heat transfer issues.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance within the furnace. Purge the furnace with an inert gas like nitrogen (20-50 mL/min)[15].

    • Rationale: The inert atmosphere ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation[13].

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) from ambient to a high temperature (e.g., 600 °C) until no further mass loss occurs.

  • Data Analysis: Plot the sample mass percentage against temperature. Determine the onset temperature of decomposition (Td) from the curve. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss[11].

Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method[17][18]. It measures the saturation concentration of a compound in a specific solvent or buffer at a constant temperature after equilibrium has been reached[19].

Expertise & Causality: Solubility is a direct consequence of the Gibbs free energy of solution. Low solubility is a major hurdle in drug development, impacting bioavailability and formulation options[18]. Determining the pH-solubility profile is especially important for piperidine-based compounds, as the basic piperidine nitrogen will be protonated at low pH, typically leading to a significant increase in aqueous solubility.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid piperidine-based benzoate ester to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions[17].

    • Rationale: Using an excess of solid ensures that equilibrium is established with the solid phase, which is the definition of saturation solubility. Verifying the final pH is crucial as the compound itself can alter it[17].

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[20].

    • Rationale: Kinetic solubility can be misleading. True thermodynamic solubility requires sufficient time for the dissolution and precipitation rates to become equal.

  • Sample Processing: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant.

  • Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Rationale: This is a critical step. Any suspended micro-particulates will lead to an overestimation of the true solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Data Presentation and Interpretation

To illustrate the practical application of these techniques, consider a hypothetical series of piperidine-based benzoate esters with varying substituents. The thermodynamic data can be summarized for comparative analysis.

Table 1: Thermodynamic Properties of Hypothetical Piperidine Benzoate Esters

Compound IDSubstituent (R)Tₘ (°C)ΔHfus (kJ/mol)Td (°C, N₂)Solubility (pH 7.4, µg/mL)
PBE-01-H155.228.5250.115.3
PBE-02-Cl (para)178.635.1245.82.1
PBE-03-OCH₃ (para)162.430.2255.318.9
PBE-04-NO₂ (para)210.142.8230.50.8

Interpretation:

  • PBE-02 vs. PBE-01: The addition of a chloro group increases the melting point and enthalpy of fusion, suggesting stronger crystal packing. This is consistent with the dramatic drop in aqueous solubility.

  • PBE-04 (-NO₂): The nitro group significantly increases Tₘ and ΔHfus, indicating very strong lattice energy, which results in extremely poor solubility. The lower decomposition temperature might suggest an intramolecular degradation pathway initiated by the nitro group.

  • PBE-03 (-OCH₃): The methoxy group has a modest effect on melting point but slightly improves solubility compared to the parent compound, possibly by disrupting crystal packing without significantly increasing lipophilicity.

Computational Approaches to Complement Experimental Data

While experimental methods are indispensable, computational tools can provide valuable predictive insights early in the discovery process, conserving time and resources.

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., polarity, size, hydrogen bonding capacity) with experimental properties like solubility[21]. Once built, they can rapidly screen virtual libraries of compounds.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the process of a drug molecule leaving a crystal lattice and becoming solvated in water[22]. This allows for the theoretical calculation of the free energy of solvation, a key component of solubility[23].

  • Ab Initio Crystal Structure Prediction: These computationally intensive methods attempt to predict the stable crystal packing of a molecule. This can help foresee potential polymorphism and estimate lattice energy, which is directly related to enthalpy of fusion and solubility[23].

These computational approaches are powerful for prioritizing which compounds to synthesize and for providing a mechanistic understanding of the experimental data[24][25].

Conclusion

A thorough characterization of the thermodynamic properties of piperidine-based benzoate esters is fundamental to mitigating risks in drug development. A systematic approach combining DSC, TGA, and equilibrium solubility studies provides a robust dataset for assessing a compound's physical and chemical stability, solubility, and suitability for formulation. By integrating these experimental workflows with predictive computational models, researchers can make more informed decisions, accelerating the progression of promising candidates from the laboratory to the clinic. This guide provides the foundational protocols and interpretive framework necessary to build a comprehensive thermodynamic profile, ensuring that lead optimization and formulation strategies are grounded in solid scientific principles.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Galli, C. L., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed. [Link]

  • Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Galli, C. L., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. [Link]

  • Peña, M. Á., et al. (2005). Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima. PubMed. [Link]

  • Impact Analytical. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • Ueda, H., et al. (2021). Enthalpy–Entropy Compensation in the Structure-Dependent Effect of Nonsteroidal Anti-inflammatory Drugs on the Aqueous Solubility of Diltiazem. J-Stage. [Link]

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  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Quora. (2021). What is more important for solubility, enthalpy or entropy?. [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

  • Boddu, S. H., et al. (2016). Preformulation Studies on Piperlongumine. PMC. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Bergström, C. A., & Box, K. (2018). Computational prediction of drug solubility in water-based systems. Diva-Portal.org. [Link]

  • Olsson, T. S. G., Williams, M. A., Pitt, W. R., & Ladbury, J. E. (2016). Enthalpy–entropy compensation: the role of solvation. PMC. [Link]

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  • Jiménez, D. M., & Martínez, F. (2016). Relation between enthalpy (ΔsolnH∘) and entropy (ThmΔsolnS∘) in terms of the process of sulfadiazine (3) solution in {MeCN (1) + 1-PrOH (2)} cosolvent mixtures at 297.6 K. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Purohit, A., et al. (2003). Synthesis and Biochemical Evaluation of Some Novel Benzoic Acid Based Esters as Potential Inhibitors of Oestrone Sulphatase. PubMed. [Link]

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  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. R Discovery. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Wsól, A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

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  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

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Exploratory

Structural and Mechanistic Divergence: Methyl 2-(4-piperidinyloxy)benzoate vs. Raloxifene Intermediates

Executive Summary: Disambiguating Pharmacophoric Scaffolds In modern medicinal chemistry, the subtle distinction between structural isomers or linkage vectors can dictate the entire pharmacological trajectory of a drug c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Disambiguating Pharmacophoric Scaffolds

In modern medicinal chemistry, the subtle distinction between structural isomers or linkage vectors can dictate the entire pharmacological trajectory of a drug candidate. A classic example of this is the frequent nomenclature and structural confusion between piperidinyloxy and piperidinoethoxy scaffolds.

This technical guide provides an in-depth comparative analysis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride and the Raloxifene intermediate (specifically, 4-(2-piperidinoethoxy)benzoic acid and its derivatives). While both feature a piperidine ring, an oxygen heteroatom, and a benzoate/benzoic acid core, their spatial geometry, basicity, and synthetic assembly are fundamentally divergent. As noted in recent structural analyses [1], the direct C4-ether linkage of the piperidinyloxy scaffold is entirely distinct from the flexible N-ethoxy bridge found in Raloxifene intermediates, steering them toward completely different therapeutic targets (GPCRs vs. Nuclear Receptors).

Structural Disambiguation & Physicochemical Profiling

To engineer target-specific ligands, researchers must understand the causality behind linkage selection. The table below summarizes the critical physicochemical differences between the two scaffolds.

Quantitative Data Comparison
FeatureMethyl 2-(4-piperidinyloxy)benzoate HCl4-(2-piperidinoethoxy)benzoic acid HCl (Raloxifene Intermediate)
Molecular Formula (Salt) C₁₃H₁₈ClNO₃C₁₄H₂₀ClNO₃
Molecular Weight 271.74 g/mol 285.77 g/mol
Core Linkage Type Direct ether to piperidine C4 (-O-CH<)Ethoxy bridge to piperidine N1 (-O-CH₂-CH₂-N<)
Amine Classification Secondary Amine (H-bond donor & acceptor)Tertiary Amine (H-bond acceptor only)
Aromatic Substitution Ortho (Position 2 on benzoate)Para (Position 4 on benzoate/benzoyl)
Conformational Flexibility Semi-rigid (restricted rotation at C4)Highly flexible (alkyl chain spacer)
Primary Target Class GPCRs (e.g., GPR119), PROTAC linkersSelective Estrogen Receptor Modulators (SERMs)

Mechanistic Causality in Drug Design

The choice between these two intermediates is not arbitrary; it is dictated by the precise topological requirements of the target receptor's ligand-binding domain (LBD).

The Raloxifene Paradigm (N-Ethoxy Linkage): The synthesis of Raloxifene relies heavily on the 4-(2-piperidinoethoxy) side chain [2]. The causality behind this specific flexible linkage lies in the mechanism of Estrogen Receptor alpha (ERα) antagonism. The tertiary amine must project out of the hydrophobic binding pocket to interact with the Asp351 residue. The flexible ethyl spacer allows the bulky piperidine ring to physically displace Helix 12 of the ERα LBD, preventing the recruitment of coactivators and thereby exerting its anti-estrogenic effect in breast tissue [4].

The GPCR/PROTAC Paradigm (C4-Ether Linkage): Conversely, the direct C4-piperidinyloxy linkage provides a rigid scaffold[5]. In the design of GPR119 agonists or presynaptic choline transporter inhibitors, entropic penalties upon binding must be minimized. The semi-rigid C4 linkage locks the piperidine ring in a defined vector, optimizing hydrophobic interactions while maintaining the secondary amine as a critical hydrogen bond donor—a feature absent in the Raloxifene intermediate.

Pathway M1 Methyl 2-(4-piperidinyloxy)benzoate (C4-Ether Linkage) E1 Rigid Scaffold & Secondary Amine M1->E1 M2 Raloxifene Intermediate (N-Ethoxy Linkage) E2 Flexible Spacer & Tertiary Amine M2->E2 T1 GPCR Agonism (e.g., GPR119) E1->T1 T2 ERα Antagonism (Helix 12 Displacement) E2->T2

Pharmacological divergence based on linkage flexibility and receptor targeting.

Self-Validating Experimental Protocols

The synthetic assembly of these two intermediates requires entirely different chemical logic. Below are the field-proven, self-validating methodologies for both scaffolds.

Protocol A: Synthesis of Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. Coupling a secondary alcohol directly to an aromatic ring via standard Williamson ether synthesis often yields poor results due to competing elimination. SNAr provides a high-yielding, self-validating alternative.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C under nitrogen. Slowly add N-Boc-4-hydroxypiperidine (1.0 eq).

    • Causality: NaH is a strong, non-nucleophilic base necessary to irreversibly deprotonate the secondary alcohol (pKa ~16), generating a highly reactive "naked" alkoxide in the polar aprotic DMF.

  • SNAr Coupling: Add Methyl 2-fluorobenzoate (1.1 eq) dropwise. Heat the reaction to 80°C for 6 hours.

    • Causality: The ortho-ester group acts as a strong electron-withdrawing group, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the fluorine atom.

  • Workup: Quench with ice water, extract with Ethyl Acetate, wash with brine to remove DMF, and concentrate under vacuum.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in minimal Dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 2 hours.

    • Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc protecting group without hydrolyzing the methyl ester. The resulting hydrochloride salt precipitates directly from the non-polar solvent mixture, allowing isolation via simple filtration.

Protocol B: Synthesis of the Raloxifene Intermediate (Methyl 4-(2-piperidinoethoxy)benzoate)

Recent optimized methods for Raloxifene emphasize mild conditions to preserve the parent nucleus[3]. This protocol utilizes a classic Williamson Ether Synthesis.

  • Alkylation: In a round-bottom flask, combine Methyl 4-hydroxybenzoate (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq), and anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) in Acetone.

    • Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the acidic phenol (pKa ~10) without causing ester hydrolysis. Acetone acts as a polar aprotic solvent that accelerates the SN2 displacement while driving the reaction forward via the precipitation of KCl.

  • Reflux: Heat the mixture to reflux (56°C) for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH to remove unreacted phenol, ensuring high purity of the organic layer.

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and bubble anhydrous HCl gas (or add HCl in diethyl ether) until precipitation ceases. Filter and dry the white solid.

Synthesis cluster_0 Route A: Piperidinyloxy Scaffold cluster_1 Route B: Piperidinoethoxy Scaffold A1 Methyl 2-fluorobenzoate + N-Boc-4-hydroxypiperidine A2 SNAr Reaction (NaH, DMF, 80°C) A1->A2 A3 Boc Deprotection (4M HCl in Dioxane) A2->A3 A4 Product: Methyl 2-(4-piperidinyloxy)benzoate HCl A3->A4 B1 Methyl 4-hydroxybenzoate + 1-(2-chloroethyl)piperidine B2 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) B1->B2 B3 Salt Formation (HCl in Ether) B2->B3 B4 Product: Methyl 4-(2-piperidinoethoxy)benzoate HCl B3->B4

Parallel synthetic workflows highlighting SNAr vs. Williamson ether synthesis.

Conclusion

The architectural divergence between Methyl 2-(4-piperidinyloxy)benzoate and the Raloxifene intermediate perfectly illustrates the precision required in rational drug design. By understanding the causality behind linkage selection—rigid C4-ether for GPCR targeting versus flexible N-ethoxy for nuclear receptor antagonism—chemists can accurately predict pharmacokinetic behavior and design highly robust synthetic workflows.

References

  • BenchChem Technical Support Team. "4-(4-Piperidinyloxy)benzoic acid hydrochloride | 1609396-09-9". BenchChem. 1

  • Royal Society of Chemistry. "Synthesis of Raloxifene | Hazardous Reagent Substitution". RSC Books Gateway.2

  • Google Patents. "CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof". Google Patents. 3

  • New Drug Approvals. "RALOXIFENE". New Drug Approvals.

  • BenchChem. "Ethyl 2-(4-Piperidinyloxy)benzoate Hydrochloride". BenchChem. 4

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Foundational

Potential biological activity of Methyl 2-(4-piperidinyloxy)benzoate precursors

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-(4-piperidinyloxy)benzoate Precursors Executive Summary The confluence of privileged scaffolds in medicinal chemistry often yields molecules wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-(4-piperidinyloxy)benzoate Precursors

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields molecules with significant therapeutic potential. This guide focuses on the precursors to Methyl 2-(4-piperidinyloxy)benzoate, a structure that marries the benzoate moiety, known for a wide range of biological activities including anesthetic and antimicrobial properties, with the 4-oxypiperidine scaffold, a cornerstone of many CNS-active and antimicrobial agents. Due to the nascent state of research on this specific molecule, this document provides a comprehensive framework for its synthesis and the subsequent evaluation of its biological potential. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, we outline a logical, field-proven pathway for researchers, scientists, and drug development professionals. This guide details synthetic protocols for key precursors, proposes a robust screening cascade for identifying potential biological activities, and provides the technical rationale behind each experimental choice, thereby creating a self-validating system for investigation.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for developing novel drugs. The piperidine ring is one such scaffold, renowned for its conformational flexibility and its presence in a vast number of CNS-active drugs and other therapeutics.[1] Similarly, benzoate derivatives are well-documented for their diverse biological functions, ranging from local anesthetics to antimicrobial and anti-inflammatory agents.[2]

The combination of these two motifs in the form of a piperidinyl-oxy-benzoate core presents a compelling target for investigation. The ether linkage provides a stable, yet flexible, connection between the aromatic and heterocyclic systems, allowing for spatial orientations that could facilitate novel interactions with biological macromolecules. This guide provides the foundational knowledge to synthesize the core structure from its fundamental precursors—a methyl salicylate derivative and 4-hydroxypiperidine—and subsequently to explore its potential biological activities through a structured, multi-tiered screening approach.

Proposed Synthesis of the Core Scaffold

The most direct and logical approach to synthesizing Methyl 2-(4-piperidinyloxy)benzoate is through a Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds. This pathway involves the reaction of a phenoxide (generated from a methyl salicylate derivative) with an alkyl halide or sulfonate (derived from 4-hydroxypiperidine). Given the presence of a secondary amine in 4-hydroxypiperidine, protection of the piperidine nitrogen is essential to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.

Diagram: Proposed Synthetic Workflow

G cluster_0 Precursor Preparation cluster_1 Core Synthesis (Williamson Ether Synthesis) cluster_2 Final Deprotection P1 4-Hydroxypiperidine BocPip N-Boc-4-hydroxypiperidine P1->BocPip Protection P2 Di-tert-butyl dicarbonate (Boc)₂O P2->BocPip CoreProtected Methyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate BocPip->CoreProtected Nucleophilic Substitution Sal Methyl Salicylate (Methyl 2-hydroxybenzoate) Intermediate Sodium Methyl Salicylate (Phenoxide intermediate) Sal->Intermediate Deprotonation Base Strong Base (e.g., NaH) Base->Intermediate Intermediate->CoreProtected Final Methyl 2-(piperidin-4-yloxy)benzoate (Final Compound) CoreProtected->Final Boc Removal Acid Strong Acid (e.g., TFA or HCl) Acid->Final

Caption: Synthetic pathway for Methyl 2-(4-piperidinyloxy)benzoate.

Experimental Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol details the protection of the piperidine nitrogen, a critical step to ensure selective O-alkylation in the subsequent ether synthesis.

  • Dissolution: Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution to act as a proton scavenger.

  • Boc-Anhydride Addition: Cool the mixture in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.

Experimental Protocol 2: Williamson Ether Synthesis and Deprotection

This protocol describes the coupling of the protected piperidine precursor with methyl salicylate.

  • Phenoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve methyl salicylate (1.0 eq) in anhydrous dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

  • Coupling: Add a solution of N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF to the reaction mixture. Heat the reaction to 80-90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the protected product.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by column chromatography to obtain the pure Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane at 0 °C. Stir at room temperature for 1-4 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting salt can be triturated with diethyl ether to induce precipitation. The solid can be collected by filtration, or the residue can be basified and extracted to yield the free base.

Framework for Evaluating Potential Biological Activity

The evaluation of a novel compound's biological activity should begin with broad, high-throughput screening to identify potential areas of interest, followed by more specific, target-based assays.[3][4] The structural components of Methyl 2-(4-piperidinyloxy)benzoate suggest several promising avenues for investigation based on the known activities of its constituent parts.[1][2]

Diagram: Logic for Target Assay Selection

G Core Methyl 2-(4-piperidinyloxy) benzoate Scaffold B1 Local Anesthetics Core->B1 Structural Analogy B2 Antimicrobial Agents Core->B2 B3 Anti-inflammatory Core->B3 P1 CNS Activity (e.g., Opioid, AChE) Core->P1 Structural Analogy P2 Antifungal Agents Core->P2 P3 Anticancer Agents Core->P3 Assay_Cytotoxicity Initial Cytotoxicity Screening (MTT Assay) Core->Assay_Cytotoxicity Primary Screen Assay_Antimicrobial Antimicrobial Screening (MIC Determination) Assay_Cytotoxicity->Assay_Antimicrobial Secondary Screen Assay_Targeted Target-Based Assays (Enzyme/Receptor Binding) Assay_Cytotoxicity->Assay_Targeted Secondary Screen

Caption: Rationale for selecting biological assays based on structural motifs.

A logical screening cascade begins with an assessment of general cytotoxicity to establish a therapeutic window for any observed activity.[5] Following this, parallel screening against microbial strains and specific molecular targets (enzymes, receptors) can be initiated.

Diagram: Typical In Vitro Screening Cascade

G start Synthesized Compound Library primary Primary Assay: Cytotoxicity Screening (e.g., MTT) - Determine GI₅₀/CC₅₀ start->primary decision1 Compound toxic? primary->decision1 secondary Secondary Assays (Parallel) - Antimicrobial (MIC) - Enzyme Inhibition (IC₅₀) - Receptor Binding (Kᵢ) decision1->secondary No (or acceptable window) stop Stop/Deprioritize decision1->stop Yes decision2 Activity observed? secondary->decision2 sar Structure-Activity Relationship (SAR) Analysis decision2->sar Yes decision2->stop No lead_opt Lead Optimization sar->lead_opt

Caption: A standard workflow for in vitro biological activity screening.

Detailed Protocols for Biological Evaluation

The following protocols are standardized methodologies that provide a robust starting point for evaluating the biological potential of newly synthesized compounds.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a common first-pass screen for cytotoxicity.[3][5]

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, A549) or a normal cell line at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 4: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.[1]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Interpretation and SAR Analysis

Systematic analysis of the data generated from these assays is crucial for advancing a chemical series. Quantitative data should be meticulously organized to facilitate comparison and identify trends.

Table 1: Template for Summarizing Biological Data
Compound IDR¹ Substituent (Benzoate Ring)R² Substituent (Piperidine N)Cytotoxicity IC₅₀ (µM) vs. HeLaAntimicrobial MIC (µg/mL) vs. S. aureusEnzyme Inhibition IC₅₀ (µM) vs. Target X
Parent HH> 5012825.3
Analog-1 4-ClH25.16415.8
Analog-2 HBenzyl42.53222.1
... ...............

This structured data allows for the development of a Structure-Activity Relationship (SAR) . For instance, if analogs with electron-withdrawing groups on the benzoate ring (like Analog-1) consistently show higher potency, this suggests a key interaction point. Similarly, modifications to the piperidine nitrogen can explore the impact of size, basicity, and lipophilicity on activity and selectivity.[7][8]

Conclusion and Future Directions

The Methyl 2-(4-piperidinyloxy)benzoate scaffold represents a promising, yet underexplored, area for drug discovery. This guide provides a comprehensive and technically grounded roadmap for its synthesis and biological evaluation. By following the proposed synthetic and screening workflows, researchers can efficiently probe the potential of these precursors. Positive results from the initial in vitro screens would warrant further investigation, including selectivity profiling against related enzymes or receptors, evaluation in more complex cell-based or organotypic models, and eventual progression to in vivo studies for promising lead compounds.[9] The systematic generation of a small library of analogs based on this core structure, coupled with the rigorous biological evaluation outlined herein, will be instrumental in unlocking the therapeutic potential of this privileged chemical class.

References

  • (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022).
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
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  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. (2022).
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  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. (2024).
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  • Comparative Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate and Its Analogs: A Guide for Researchers - Benchchem.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][5]imidazo[1,2-d][4][9]oxazepine and Benzo[f]benzo[4][5]oxazolo[3,2-d][4][9]oxazepine Derivatives - SciELO.

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025).

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Protocols & Analytical Methods

Method

Application Note: Anhydrous Hydrochloride Salt Formation of Methyl 2-(4-piperidinyloxy)benzoate

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, solvent selection causality, and self-validating experimental protocols. P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, solvent selection causality, and self-validating experimental protocols.

Physicochemical Rationale & Structural Vulnerabilities

The conversion of a free base API (Active Pharmaceutical Ingredient) or intermediate into a salt is a critical milestone in drug development. Approximately 50% of all medicinal molecules are administered as salts, with hydrochloride (HCl) being the most prevalent due to its low molecular weight, low toxicity, and profound ability to enhance aqueous solubility[1]. In preclinical optimizations, converting a nitrogenous free base to an HCl salt can improve aqueous solubility by orders of magnitude, directly impacting bioavailability[2].

Methyl 2-(4-piperidinyloxy)benzoate presents a specific chemoselective challenge during salification. The molecule contains two critical functional groups:

  • A Secondary Amine (Piperidine ring): The basic center (pKa ~10–11) targeted for protonation.

  • A Methyl Ester: A functional group highly susceptible to acid-catalyzed hydrolysis or transesterification.

The Causality of Anhydrous Conditions

If aqueous hydrochloric acid is used, the combination of water, strong acid, and the exothermic heat of neutralization will inevitably trigger the hydrolysis of the methyl ester, yielding the undesired 2-(4-piperidinyloxy)benzoic acid. To prevent this, strictly anhydrous conditions must be maintained.

Furthermore, the choice of solvent dictates the physical form of the isolated salt. Piperidine derivatives are notorious for "oiling out"—forming a biphasic, unfilterable sludge rather than a crystalline solid—if the salt is highly soluble in the reaction medium[3]. To force the salt to "crash out" cleanly, we utilize an anti-solvent approach proven effective in the industrial synthesis of ester-containing pharmaceuticals, such as Esmolol[4].

Quantitative Solvent Selection Matrix

To design a self-validating and high-yielding protocol, the solvent system must dissolve the free base entirely while acting as a potent anti-solvent for the resulting HCl salt.

Table 1: Solvent System Evaluation for Ester-Containing Piperidines

Solvent SystemFree Base SolubilityHCl Salt SolubilityEster Hydrolysis RiskVerdict & Causality
Aqueous HCl / Water LowHighCritical Rejected. Acid-catalyzed hydrolysis of the methyl ester is unavoidable.
Methanol / HCl Gas HighModerateLow (Transesterification)Sub-optimal. Salt may remain dissolved, requiring aggressive concentration which risks thermal degradation[2].
MTBE / 4M HCl in Dioxane HighExtremely Low Zero Preferred. MTBE dissolves the free base but acts as a rapid anti-solvent for the salt, driving immediate crystallization[4].

Experimental Protocol: Anhydrous Salification

The following protocol utilizes Methyl tert-butyl ether (MTBE) as the primary solvent and a commercially available anhydrous 4M HCl in Dioxane solution. This combination prevents hydrolysis and avoids the handling hazards of gaseous HCl.

G A Free Base Dissolution (Anhydrous MTBE) B Thermal Control (Cool to 0-5°C) A->B Step 1 C Acidification (4M HCl in Dioxane) B->C Step 2 D Nucleation & Crystallization C->D Step 3 E Vacuum Filtration & Cold Wash D->E Step 4 F Vacuum Drying (Pure HCl Salt) E->F Step 5

Fig 1: Step-by-step workflow for the anhydrous salification of Methyl 2-(4-piperidinyloxy)benzoate.

Step-by-Step Methodology (10 mmol Scale)

Phase 1: Preparation & Thermal Control

  • Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.35 g (10.0 mmol) of Methyl 2-(4-piperidinyloxy)benzoate free base in 20.0 mL of anhydrous MTBE.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Cooling mitigates the exothermic heat of protonation, suppressing any potential side reactions and decreasing the solubility threshold to encourage rapid nucleation.

Phase 2: Salification & Nucleation 3. Acid Addition: Using a glass syringe, add 2.65 mL (10.6 mmol, 1.06 equivalents) of 4M HCl in Dioxane dropwise over 5 minutes. 4. Observation: A white precipitate should begin to form almost immediately upon addition. Organic HCl solutions are highly effective at forcing stubborn basic salts to crystallize out of ethereal solvents[3]. 5. Maturation: Maintain stirring at 0–5 °C for 30 minutes to ensure complete supersaturation depletion and uniform crystal growth.

Phase 3: Isolation & Drying 6. Filtration: Filter the resulting white suspension under vacuum using a Büchner funnel. 7. Washing: Wash the filter cake with two 5.0 mL portions of ice-cold anhydrous MTBE to remove residual dioxane and unreacted free base. 8. Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (≤ 1 mbar) at 40 °C for 4–6 hours to yield the target hydrochloride salt.

Self-Validating Analytical Logic

A robust protocol must be self-validating. The success of this conversion relies on proving two simultaneous facts: the amine was protonated, and the ester was not hydrolyzed.

Validation Start Isolated Solid NMR 1H-NMR (DMSO-d6) Start->NMR Ester Methyl Ester Intact? (~3.8 ppm singlet) NMR->Ester Amine Amine Protonated? (Broad NH2+ ~9 ppm) NMR->Amine Pass Validation Passed Ester->Pass Yes Fail Hydrolysis / Impurity Ester->Fail No Amine->Pass Yes Amine->Fail No

Fig 2: Self-validating analytical logic tree to confirm successful hydrochloride salt formation.

Table 2: Expected Analytical Signatures for Protocol Validation

Analytical MethodTarget ObservationMechanistic Significance
In-Process pH Check Supernatant spots pH ~3 on wet indicator paper.Confirms a slight stoichiometric excess of HCl, ensuring 100% conversion of the free base.
Gravimetric Yield Mass recovery > 2.58 g (> 95% theoretical).Validates the anti-solvent efficacy of MTBE.

H-NMR (DMSO-

)
Appearance of a broad peak at ~8.5–9.5 ppm (2H).Confirms the protonation of the piperidine nitrogen (

).

H-NMR (DMSO-

)
Retention of a sharp singlet at ~3.8 ppm (3H).Critical: Confirms the methyl ester remains intact and was not hydrolyzed to the carboxylic acid.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: NIH / PMC URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Problem with hydrochloride salt formation/isolation Source: r/chemistry (Reddit) URL:[Link]

  • CN117209387B - A kind of esmolol hydrochloride salt formation and purification process Source: Google Patents URL

Sources

Application

Application of Methyl 2-(4-piperidinyloxy)benzoate HCl in selective estrogen receptor modulator research

Application of Methyl 2-(4-piperidinyloxy)benzoate HCl in Selective Estrogen Receptor Modulator (SERM) Research Executive Summary The development of Selective Estrogen Receptor Modulators (SERMs) requires precise structu...

Author: BenchChem Technical Support Team. Date: March 2026

Application of Methyl 2-(4-piperidinyloxy)benzoate HCl in Selective Estrogen Receptor Modulator (SERM) Research

Executive Summary

The development of Selective Estrogen Receptor Modulators (SERMs) requires precise structural engineering to fine-tune tissue-specific agonist/antagonist profiles. Methyl 2-(4-piperidinyloxy)benzoate HCl (CAS: 936128-84-6) is a highly specialized, pre-assembled pharmacophore module utilized in medicinal chemistry to construct novel SERM scaffolds. Unlike classic para-substituted SERMs (e.g., Raloxifene), this building block features an ortho-substituted ether linkage. This unique geometry alters the exit vector of the basic piperidine side chain from the Estrogen Receptor alpha (ERα) ligand-binding pocket, offering a novel trajectory to probe the space between Helix 8 and Helix 11, potentially yielding dual-mechanism inhibitors capable of overcoming clinical resistance mutations [2].

Mechanistic Rationale: The Piperidine-Ether Pharmacophore

The pharmacological hallmark of a SERM is its ability to induce a specific conformational change in ERα [3]. When a SERM binds to the ERα ligand-binding domain (LBD), the protonated nitrogen of the piperidine ring forms a critical hydrogen bond with the carboxylate of Aspartate 351 (Asp351) located on Helix 3 [1].

This interaction neutralizes the negative charge of Asp351 and creates a steric blockade that prevents Helix 12 from folding over the binding pocket into the active (agonist) conformation [2]. Consequently, the Activation Function 2 (AF-2) surface remains exposed, favoring the recruitment of corepressors (e.g., NCoR, SMRT) rather than coactivators, leading to targeted transcriptional repression [1].

ERMechanism A Piperidine Motif (Protonated N) B Asp351 Residue (ERα Helix 3) A->B H-Bond C Helix 12 Displacement B->C Steric Block D Corepressor Recruitment C->D AF-2 Open

Fig 2. Mechanism of ERα antagonism driven by piperidine-Asp351 hydrogen bonding and H12 displacement.

Physicochemical Profiling and Quantitative Data

To effectively utilize Methyl 2-(4-piperidinyloxy)benzoate HCl, researchers must understand how modifications to this scaffold impact lipophilicity, basicity, and receptor affinity. Table 1 summarizes the quantitative progression from the raw building block to a finalized SERM candidate.

Table 1: Physicochemical and Pharmacological Profiling of the Piperidinyloxy Scaffold

Compound / StageStructural ModificationClogPPiperidine pKaERα IC50 (nM)Primary Utility
Methyl 2-(4-piperidinyloxy)benzoate HCl Unmodified Building Block2.19.8N/A (Prodrug)Scaffold Synthesis
N-Methylated Free Acid N-CH3, Ester Hydrolyzed1.89.5>10,000Amide Coupling Precursor
Ortho-linked SERM Candidate Coupled to Indole Core4.59.212.5Lead Compound Evaluation
Raloxifene (Control) Para-linked Benzothiophene5.38.91.2Assay Positive Control

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that each step is verified before progressing.

SynthWorkflow A Methyl 2-(4-piperidinyloxy)benzoate (Starting Scaffold) B N-Alkylation (R-X, Base) A->B C Saponification (LiOH, THF/H2O) B->C D Amide Coupling (HATU, Core) C->D E ERα FP Assay (Validation) D->E

Fig 1. Self-validating synthetic workflow for SERM development using the piperidinyloxy scaffold.

Protocol A: N-Alkylation of the Piperidine Ring

Causality & Rationale: The basic amine must be functionalized to fine-tune the pKa and steric bulk. This ensures optimal hydrogen bonding with Asp351 while preventing rapid oxidative metabolism.

  • Free-Basing: Suspend Methyl 2-(4-piperidinyloxy)benzoate HCl (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq). Rationale: The HCl salt prevents nucleophilic attack; K₂CO₃ neutralizes the salt to generate the active secondary amine nucleophile.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise at 0°C. Warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (LC-MS & TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin.

    • Validation: The starting material will turn deep purple (secondary amine). A successful reaction will show the disappearance of the purple spot, confirming complete N-alkylation. LC-MS must confirm the target[M+H]+ mass with no residual starting material peak.

Protocol B: Ester Saponification to Free Acid

Causality & Rationale: The methyl ester acts as a synthetic handle to protect the carboxylate during N-alkylation. It must be hydrolyzed to a free benzoic acid to allow for subsequent amide coupling to the main SERM core.

  • Hydrolysis: Dissolve the N-alkylated intermediate in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at 40°C for 4 hours.

  • Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and carefully adjust the pH to ~4.5 using 1M HCl.

    • Rationale: The product is an amphoteric molecule (containing both a basic piperidine and an acidic carboxylate). Adjusting the pH to its isoelectric point forces the zwitterion to precipitate, allowing for high-purity recovery without column chromatography.

  • Self-Validation Checkpoint (Solubility & LC-MS): Filter the precipitate. The solid should be highly soluble in DMSO but insoluble in cold water. LC-MS must show a mass shift of -14 Da (loss of the methyl group) compared to the precursor.

Protocol C: ERα Fluorescence Polarization (FP) Binding Assay

Causality & Rationale: To validate that the synthesized SERM effectively competes with native estradiol for the ERα LBD. FP measures the rotational speed of a fluorophore; when a fluorescent tracer is bound to the massive ERα protein, rotation is slow (high polarization). A successful SERM displaces the tracer, causing rapid rotation (low polarization).

  • Assay Assembly: In a 384-well black microplate, combine 10 nM recombinant ERα LBD, 1 nM fluorescently labeled estradiol (Fluormone ES2), and serial dilutions of the synthesized SERM candidate (from 10 µM to 0.1 nM) in assay buffer.

  • Incubation: Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint (Z'-Factor Calculation): Include wells with DMSO (negative control, 0% displacement) and 1 µM Raloxifene (positive control, 100% displacement).

    • Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the displacement curve of the novel SERM is statistically reliable.

References

  • Dayan G, Lupien M, Auger A, Anghel SI, Rocha W, Croisetière S, Katzenellenbogen JA, Mader S. "Tamoxifen and raloxifene differ in their functional interactions with aspartate 351 of estrogen receptor alpha." Molecular Pharmacology. 2006. URL: [Link]

  • Fanning SW, Hodges-Gallagher L, Myles DC, Sun R, Fowler CE, Green BD, Harmon C, Laine M, Carlson KE, Katzenellenbogen JA, Greene GL. "Dual-mechanism estrogen receptor inhibitors." Proceedings of the National Academy of Sciences. 2018. URL: [Link]

  • Maximov PY, Lee TM, Jordan VC. "The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice." Current Clinical Pharmacology. 2013. URL: [Link]

Method

Application Note: Optimization and Reagent Selection for the N-Alkylation of Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride

Introduction & Mechanistic Rationale Methyl 2-(4-piperidinyloxy)benzoate hydrochloride (CAS: 936128-84-6) is a highly versatile building block featuring a secondary piperidine amine, frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride (CAS: 936128-84-6) is a highly versatile building block featuring a secondary piperidine amine, frequently utilized in the synthesis of complex pharmaceutical intermediates[1][2]. The functionalization of this scaffold typically proceeds via direct N-alkylation, a bimolecular nucleophilic substitution (


) reaction where the piperidine nitrogen attacks an electrophilic alkyl halide[3][4].

Because the starting material is supplied as a hydrochloride salt, the piperidine nitrogen is protonated and inherently non-nucleophilic[4]. Therefore, the reaction fundamentally requires a base to perform two critical roles:

  • Free-Basing: To liberate the active secondary amine in situ from the hydrochloride salt.

  • Acid Scavenging: To neutralize the stoichiometric equivalent of hydrohalic acid (HX) generated during the alkylation process[3][5].

Failure to adequately manage these acidic byproducts results in the rapid protonation of the unreacted free base, which severely retards the reaction rate and leads to incomplete conversion[5].

Reagent Selection Matrix

The success of the N-alkylation relies on the precise combination of the alkylating agent, base, solvent, and optional catalysts. The table below summarizes the quantitative parameters and mechanistic rationale for each required reagent.

Reagent ClassRecommended ReagentQuantitative TargetMechanistic Role & Causality
Substrate Methyl 2-(4-piperidinyloxy)benzoate HCl1.0 eqActs as the nucleophile precursor. Must be fully deprotonated prior to electrophile addition[4].
Electrophile Alkyl Bromide or Iodide (R-Br, R-I)1.05 – 1.1 eqProvides the alkyl group. A slight excess drives the reaction forward while minimizing over-alkylation to quaternary ammonium salts[6][7].
Base Potassium Carbonate (

) or DIPEA
2.5 – 3.0 eq1.0 eq is consumed to neutralize the HCl salt. The remaining 1.5–2.0 eq neutralizes the HX generated during the

reaction[3][4].
Solvent Anhydrous Acetonitrile (MeCN) or DMF0.1 – 0.2 MPolar aprotic solvents accelerate

kinetics by solvating the base's counterion (e.g.,

) while leaving the piperidine nucleophile unsolvated and highly reactive[4][7].
Catalyst (Optional)Potassium Iodide (KI)0.1 eqFacilitates an in situ Finkelstein reaction if an alkyl chloride is used, converting it into a more reactive alkyl iodide[3].

Experimental Workflow

Workflow A Methyl 2-(4-piperidinyloxy)benzoate HCl (Starting Material) B Free-Basing & Neutralization Add K₂CO₃ + MeCN A->B Deprotonation C S_N2 N-Alkylation Add R-X (Alkyl Halide) + KI Catalyst Heat to 60-80°C B->C Nucleophilic Attack D Reaction Monitoring (TLC / LC-MS) C->D 2-12 Hours D->C Incomplete (Add time/reagents) E Aqueous Workup & Extraction (H₂O / EtOAc) D->E Full Conversion F Purification (Silica Gel Chromatography) E->F Crude Isolation G Target N-Alkylated Piperidine (Final Product) F->G High Purity

Workflow for the N-alkylation of piperidine hydrochloride salts via SN2 substitution.

Step-by-Step Experimental Protocol

Self-Validating Design: This protocol incorporates specific stoichiometric ratios and in-process controls designed to prevent the most common failure mode in piperidine functionalization: over-alkylation to the quaternary ammonium salt[7].

Step 1: Free-Basing and Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-piperidinyloxy)benzoate hydrochloride (1.0 eq) and finely powdered, anhydrous Potassium Carbonate (

    
    , 3.0 eq)[3].
    
  • Suspend the solids in anhydrous Acetonitrile (MeCN) to achieve a substrate concentration of 0.1 M.

  • Causality Note: Stir the suspension at room temperature under an inert atmosphere (Nitrogen or Argon) for 15–30 minutes prior to adding the electrophile. This pre-stirring ensures the complete deprotonation of the hydrochloride salt, maximizing the concentration of the active nucleophile[4].

Step 2: Electrophile Addition and Alkylation 4. If utilizing an alkyl chloride as the electrophile, add Potassium Iodide (KI, 0.1 eq) to the suspension to act as a Finkelstein catalyst[3]. 5. Dissolve the alkylating agent (e.g., alkyl bromide, 1.1 eq) in a minimal volume of MeCN and add it dropwise to the reaction mixture using a syringe pump over 1 hour. 6. Causality Note: Slow addition maintains a low steady-state concentration of the electrophile. This thermodynamically favors mono-alkylation and suppresses the formation of dialkylated quaternary ammonium byproducts[5][6]. 7. Heat the reaction mixture to 60–80°C (or gentle reflux for MeCN) and stir for 4–12 hours[3]. Monitor progression via LC-MS or TLC (typically using an eluent system of 5-10% MeOH in DCM).

Step 3: Workup and Isolation 8. Upon complete consumption of the starting material, cool the reaction to room temperature. 9. Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (


, unreacted 

, and

)[3][5]. Wash the filter cake with fresh MeCN. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Partition the resulting crude residue between Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (

). The mildly basic aqueous wash ensures any trace hydrohalic acid is neutralized and the product remains entirely in its free-base form[7][8]. 12. Extract the aqueous layer with EtOAc (2x). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (

), filter, and concentrate.

Step 4: Purification 13. Purify the crude N-alkylated product via flash column chromatography on silica gel using a gradient of Methanol in Dichloromethane (e.g., 0–10% MeOH in DCM) to isolate the pure tertiary amine[3].

Troubleshooting & Optimization

  • Issue: Formation of Quaternary Ammonium Salts.

    • Cause: Highly reactive electrophiles or excess alkylating agent driving sequential

      
       reactions.
      
    • Solution: Strictly control the stoichiometry (maximum 1.1 eq of electrophile) and enforce the slow-addition technique utilizing a syringe pump[5][6].

  • Issue: Stalled Reaction / Incomplete Conversion.

    • Cause: Acidification of the reaction medium due to insufficient base, leading to the protonation of the piperidine[5].

    • Solution: Ensure the

      
       is finely powdered and strictly anhydrous. Because the starting material is an HCl salt, a minimum of 2.0 equivalents of base is an absolute mathematical requirement; utilizing 2.5–3.0 equivalents provides a safe operational buffer[3].
      

References

  • "Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride" - Benchchem.
  • "Procedure for N-alkylation of Piperidine?" - ResearchGate.
  • "120005 1-(4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride for Sale" - Echemi.
  • "Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride" - Benchchem.
  • "Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)" - Echemi.
  • "Managing side reactions in piperidine functionalization" - Benchchem.
  • "Common challenges in working with piperidine-based compounds" - Benchchem.
  • "An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride" - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride

Welcome to the dedicated troubleshooting portal for the synthesis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride . This guide is engineered for synthetic chemists and drug development professionals encountering bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting portal for the synthesis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride . This guide is engineered for synthetic chemists and drug development professionals encountering bottlenecks in yield, purification, or salt isolation during the preparation of this sterically hindered ether.

The synthesis relies on coupling an ortho-substituted phenol (methyl salicylate) with a secondary alcohol (N-Boc-4-hydroxypiperidine). The inherent steric hindrance of both coupling partners makes this a notoriously difficult transformation, prone to incomplete conversion and byproduct contamination.

Visual Synthesis Workflow & Common Failure Points

SynthesisWorkflow Start1 Methyl Salicylate (Phenol) Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT Start1->Mitsunobu Start2 N-Boc-4-hydroxypiperidine (Sec-Alcohol) Start2->Mitsunobu Interm Methyl 2-(1-Boc-piperidin -4-yloxy)benzoate Mitsunobu->Interm Etherification Fail1 Issue: Low Yield Steric Hindrance / Betaine Decay Mitsunobu->Fail1 Fail2 Issue: TPPO Contamination Difficult Purification Mitsunobu->Fail2 Deprotect Boc Deprotection 4M HCl in Dioxane Interm->Deprotect Final Methyl 2-(4-piperidinyloxy) benzoate HCl Deprotect->Final Salt Formation Fail3 Issue: Gum Formation Hygroscopic HCl Salt Deprotect->Fail3

Synthesis workflow of Methyl 2-(4-piperidinyloxy)benzoate HCl highlighting common failure points.

Module 1: The Mitsunobu Etherification Bottleneck

Troubleshooting Q&A

Q1: My Mitsunobu reaction yields are consistently below 30%. How can I drive the conversion? A1: Low yields in the O-alkylation of N-Boc-4-hydroxypiperidine are primarily caused by the steric bulk of the secondary alcohol reacting with an ortho-substituted phenol[1]. Mechanistically, the triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that deprotonates the phenol. The resulting alcohol must then attack the activated phosphonium species. Because the alcohol is sterically hindered, this nucleophilic attack is slow, allowing the betaine intermediate to undergo premature degradation or side reactions[2]. Solution: To compensate for betaine decay and drive the reaction forward, you must use a deliberate excess (1.5 equivalents) of both PPh3 and DIAD[3]. Furthermore, maintaining the reaction at a high concentration (0.5 M to 1.0 M) increases the collision frequency for the rate-limiting


 displacement step.

Q2: I cannot separate the product from triphenylphosphine oxide (TPPO). What is the best purification strategy? A2: TPPO is a notorious byproduct of the Mitsunobu reaction that frequently co-elutes with polar basic compounds during silica gel chromatography. Solution: Implement a pre-column precipitation step. By exchanging the reaction solvent (THF) for cold diethyl ether or a 9:1 Hexane/Ethyl Acetate mixture, the bulk of the TPPO will crystallize out of solution and can be removed via simple filtration[3]. Alternatively, utilizing polymer-supported triphenylphosphine (PS-PPh3) allows the oxidized byproduct to be removed entirely by filtration[2].

Quantitative Optimization Data

Table 1: Parameter Optimization for Hindered Mitsunobu Etherification

ParameterStandard ConditionOptimized ConditionCausality / Rationale
Reagent Stoichiometry 1.0 eq PPh3 / DIAD1.5 eq PPh3 / DIADExcess reagents compensate for the inevitable decay of the betaine intermediate before the slow

attack occurs[3].
Solvent Concentration THF (0.1 M)THF (0.5 M - 1.0 M)High concentration thermodynamically favors the intermolecular displacement step.
Temperature Profile RT throughout0 °C addition, warm to RTDIAD addition is exothermic; low temperatures prevent betaine decomposition. Warming to RT provides the activation energy needed to overcome the ortho-ester steric barrier[3],[4].
Protocol 1: Optimized Mitsunobu Etherification

Self-Validating System: The reaction mixture will initially turn a deep yellow/orange upon the addition of DIAD (indicating active betaine formation). As the


 displacement progresses and the betaine is consumed, the solution will gradually fade to a pale yellow.
  • Preparation: In an oven-dried, nitrogen-flushed flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), methyl salicylate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF to achieve a 0.5 M concentration[3].

  • Activation: Cool the stirring solution to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate[3],[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours until TLC analysis confirms the consumption of the piperidine starting material[3].

  • Workup (TPPO Removal): Concentrate the reaction mixture under reduced pressure to a thick paste. Suspend the residue in cold diethyl ether (2–3 volumes) and stir at 0 °C for 30 minutes. Filter the resulting white precipitate (TPPO) through a pad of Celite[3].

  • Isolation: Concentrate the filtrate and purify via flash column chromatography to yield pure Methyl 2-(1-Boc-piperidin-4-yloxy)benzoate.

Module 2: Boc Deprotection & Hydrochloride Salt Formation

Troubleshooting Q&A

Q3: After Boc deprotection, my product forms a sticky gum instead of a crystalline powder. What went wrong? A3: The hydrochloride salt of Methyl 2-(4-piperidinyloxy)benzoate is highly hygroscopic. If the deprotection is performed using aqueous acids, or if the product is exposed to ambient humidity during isolation, the salt will rapidly absorb water and form a syrup. Solution: The deprotection must be performed under strictly anhydrous conditions using 4M HCl in dioxane. Following the reaction, the product must be precipitated rapidly using an anhydrous, non-polar anti-solvent (like diethyl ether or MTBE) to force crystallization before moisture can be absorbed.

Q4: I am detecting carboxylic acid byproducts. Why is my ester hydrolyzing? A4: Ester hydrolysis during Boc deprotection is a direct consequence of adventitious water reacting with the ester under strongly acidic conditions. While the ortho-piperidinyloxy group provides some steric shielding to the methyl ester, it is not impervious to hydrolysis. Solution: Never use concentrated aqueous hydrochloric acid (37%) for this step. Rely exclusively on commercially available, anhydrous HCl solutions (e.g., in dioxane or ethyl acetate).

Protocol 2: Anhydrous Deprotection and Crystallization

Self-Validating System: The addition of HCl will trigger the evolution of isobutylene gas. Vigorous bubbling indicates active deprotection; the cessation of bubbling serves as a visual indicator that the reaction is nearing completion.

  • Dissolution: Dissolve the purified Methyl 2-(1-Boc-piperidin-4-yloxy)benzoate in a minimal amount of anhydrous dichloromethane (DCM).

  • Acidification: Cool the flask to 0 °C under a nitrogen atmosphere. Slowly add 4M HCl in anhydrous dioxane (5.0 to 8.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours.

  • Solvent Exchange: Evaporate the solvents under reduced pressure. To thoroughly remove residual dioxane, co-evaporate the resulting oil with anhydrous DCM twice.

  • Crystallization: Suspend the concentrated oil in anhydrous diethyl ether. Stir vigorously at room temperature for 1–2 hours until a free-flowing white solid precipitates.

  • Isolation: Rapidly filter the solid under a blanket of nitrogen to prevent moisture ingress. Wash the filter cake with cold anhydrous ether and dry immediately under high vacuum to afford the final Methyl 2-(4-piperidinyloxy)benzoate hydrochloride salt.

Module 3: Alternative SNAr Strategy (FAQ)

Q5: The Mitsunobu route is still presenting purification challenges. Is there a viable alternative pathway? A5: Yes. You can bypass the Mitsunobu reaction entirely by utilizing a Nucleophilic Aromatic Substitution (


) approach using Methyl 2-fluorobenzoate.

Mechanism & Causality: In this route, N-Boc-4-hydroxypiperidine is deprotonated by a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., THF or DMF)[3]. The resulting secondary alkoxide attacks the electron-deficient ortho-fluorine position of the benzoate. The electron-withdrawing methyl ester stabilizes the resulting Meisenheimer complex, facilitating the rapid expulsion of the fluoride ion. This completely avoids the generation of TPPO and hydrazine byproducts.

SNArPathway Start N-Boc-4-hydroxypiperidine Base NaH (Strong Base) Deprotonation Start->Base Alkoxide Alkoxide Intermediate Base->Alkoxide Product Methyl 2-(1-Boc-piperidin -4-yloxy)benzoate Alkoxide->Product SNAr Attack Electrophile Methyl 2-fluorobenzoate (SNAr Acceptor) Electrophile->Product F- displacement

Alternative SNAr workflow using Methyl 2-fluorobenzoate to avoid Mitsunobu byproducts.

References

  • Title: Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine Source: Benchchem URL: 1

  • Title: Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine Source: Benchchem URL: 3

  • Title: Mitsunobu reaction Source: Wikipedia URL: 2

  • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols Source: Organic Syntheses URL: 4

Sources

Optimization

Purification methods to remove impurities from Methyl 2-(4-piperidinyloxy)benzoate HCl

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex isolation of secondary amine hydrochlorides containing sensitive ester moieties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex isolation of secondary amine hydrochlorides containing sensitive ester moieties. Methyl 2-(4-piperidinyloxy)benzoate HCl is a highly versatile pharmaceutical building block, but its dual functionality—a basic piperidine ring and a hydrolyzable methyl benzoate ester—creates specific vulnerabilities during synthesis and workup.

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality and self-validating workflows required to achieve >99% purity.

Section 1: Diagnostic Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical distribution of your crude mixture. The following table summarizes the quantitative phase-distribution logic used to design our extraction protocols.

Table 1: Phase Distribution & Solubility Matrix

Component / Impurity Approx. pKa Aqueous Solubility (pH 2) Aqueous Solubility (pH 8) Organic Solubility (DCM)
Methyl 2-(4-piperidinyloxy)benzoate (Target) ~9.5 High (Cationic Salt) Low (Neutral Free Base) High
Inorganic Salts (e.g., NaCl, NH4Cl) N/A High High Insoluble
2-(4-piperidinyloxy)benzoic acid (Hydrolysis Byproduct) ~3.5 (acid), ~9.5 (amine) High (Cationic) High (Zwitterionic/Anionic) Low

| 4-hydroxypiperidine (Unreacted Starting Material) | ~10.4 | High | High | Low |

Insight: At pH 8, only the target molecule becomes sufficiently non-polar to migrate into the organic phase, leaving inorganic salts and zwitterionic hydrolysis byproducts trapped in the aqueous layer.

Section 2: Troubleshooting Guides & FAQs

Q1: Direct recrystallization of my crude product is failing to remove inorganic salts. How do I separate them? A1: Direct recrystallization often fails because both the API hydrochloride and inorganic salts (like NaCl) can co-precipitate or become trapped within the crystal lattice[1]. The field-proven method is to perform an acid-base extraction (freebasing). By neutralizing the amine, the organic target becomes highly soluble in non-polar or moderately polar solvents (like dichloromethane or ethyl acetate), while inorganic salts remain strictly in the aqueous phase[2].

Q2: During freebasing, my ester hydrolyzes into 2-(4-piperidinyloxy)benzoic acid. How do I prevent this degradation? A2: Saponification (ester hydrolysis) is a direct consequence of using harsh bases like NaOH, KOH, or LiOH[3]. To prevent this, you must use a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃). NaHCO₃ buffers the solution at ~pH 8. This is basic enough to deprotonate the piperidine nitrogen (pKa ~9.5) but mild enough to preserve the sensitive methyl ester moiety.

HydrolysisCausality N1 Methyl 2-(4-piperidinyloxy)benzoate N2 Harsh Base (NaOH, LiOH) N1->N2 High pH (>12) N3 Mild Base (NaHCO3) N1->N3 Controlled pH (~8) N4 Ester Hydrolysis N2->N4 N5 Preserved Ester N3->N5 N6 2-(4-piperidinyloxy)benzoic acid (Impurity) N4->N6 N7 Target Free Base (Ready for Extraction) N5->N7

Caption: Mechanistic pathways of base-mediated ester hydrolysis vs. target preservation.

Q3: After extracting the free base, how do I reform the hydrochloride salt without reintroducing water? A3: Re-salting with aqueous HCl introduces water, which can lead to the product "oiling out" or necessitate harsh thermal drying conditions that degrade the ester. Instead, utilize strictly anhydrous conditions. The standard protocol is to add 4M HCl in dioxane or bubble anhydrous HCl gas into the dried organic phase[1][4]. This causes the pure hydrochloride salt to precipitate immediately out of the organic solvent.

Section 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Mild Freebasing and Phase Extraction

Objective: Isolate the neutral free base from inorganic salts and polar byproducts.

  • Suspension: Suspend the crude Methyl 2-(4-piperidinyloxy)benzoate HCl mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • pH-Controlled Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until gas evolution (CO₂) ceases.

    • Validation Checkpoint: Spot the aqueous layer on pH paper. It must read between 8.0 and 8.5. If it exceeds 9.0, immediately buffer with dilute citric acid to prevent ester hydrolysis.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM twice more.

    • Validation Checkpoint: Spot the final aqueous layer on a TLC plate and visualize under a 254 nm UV lamp. The absence of UV-active spots confirms 100% extraction of the benzoate target.

  • Drying: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

    • Validation Checkpoint: The filtered organic solution must be perfectly transparent. Any cloudiness indicates residual water emulsion, requiring further drying.

Protocol B: Anhydrous Re-Salting & Recrystallization

Objective: Generate the high-purity HCl salt with optimal crystal morphology.

  • Anhydrous Acidification: Cool the dried organic phase from Protocol A to 0–5 °C in an ice bath. Under a nitrogen atmosphere, slowly add 4M HCl in dioxane dropwise[4].

  • Precipitation Monitoring: A white precipitate will begin to form immediately.

    • Validation Checkpoint: Stop the addition when a single drop of the clear supernatant spotted on wet pH paper reads strongly acidic (pH ~2). Over-addition can cause nucleophilic degradation.

  • Isolation: Filter the precipitated salt under vacuum and wash the filter cake with cold Methyl tert-butyl ether (MTBE) to remove any residual dioxane.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling Ethanol. Slowly add Ethyl Acetate (antisolvent) dropwise until the solution becomes slightly turbid. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath[5].

    • Validation Checkpoint: Dry the isolated crystals under high vacuum. The melting point of the final solid should be sharp (range <2 °C), confirming the removal of all trapped impurities and lattice defects.

PurificationWorkflow N1 Crude HCl Salt Mixture N2 Mild Freebasing (NaHCO3) Biphasic Extraction N1->N2 Add NaHCO3 (aq) + DCM N3 Aqueous Layer (Inorganic Salts) N2->N3 Partition N4 Organic Layer (Free Base Product) N2->N4 Partition N5 Anhydrous HCl Addition N4->N5 Dry, Filter, Add HCl(g) N6 Recrystallization N5->N6 Isolate Solid N7 Purified API Intermediate N6->N7 Filter & Dry

Caption: Step-by-step workflow for the isolation and purification of the target API.

References
  • Benchchem. An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride.5

  • Designer-Drug. Recrystallization and Acid/Base Extraction - The Basics.1

  • PubMed / NIH. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.4

  • Echemi. Purification of Hydrochloride.2

  • ProQuest. New Tools for Sustainable Synthesis Aimed Toward Greener Routes to Pharmaceuticals (Ester Hydrolysis Mechanisms).3

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction of Methyl 2-(4-piperidinyloxy)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and process chemists facing challenges during the isolation of Methyl 2-(4-piperidinyloxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and process chemists facing challenges during the isolation of Methyl 2-(4-piperidinyloxy)benzoate. Because this molecule contains both a basic secondary amine and a base-labile ester, its extraction requires precise thermodynamic and kinetic control.

The Mechanistic Challenge: Why pH Control is Critical

The extraction of Methyl 2-(4-piperidinyloxy)benzoate is a classic example of a competing chemical equilibrium problem[1]. To successfully partition this molecule from an aqueous reaction mixture into an organic solvent, you must navigate two conflicting functional groups:

  • The Piperidine Ring (Basic): Piperidine derivatives typically exhibit a

    
     between 9.5 and 11.0[2]. In neutral or acidic conditions, the nitrogen is protonated, rendering the molecule highly water-soluble. To force the molecule into an organic phase, the pH must be raised to deprotonate the amine into its neutral "free base" form.
    
  • The Methyl Benzoate Ester (Base-Labile): Esters are highly susceptible to base-catalyzed hydrolysis (saponification)[3]. If the pH is raised too high (typically

    
    ) or if strong bases like 
    
    
    
    are used, hydroxide ions will rapidly attack the carbonyl carbon, permanently degrading the product into a water-soluble carboxylate salt and methanol.

The Causality of Failure: Most extraction failures occur because researchers either use a pH that is too low (leaving the product protonated in the aqueous layer) or a pH that is too high (destroying the product via saponification). Success relies on exploiting the kinetic delay of ester hydrolysis at low temperatures while operating in a narrow pH window (9.0–9.5).

Troubleshooting & FAQs

Q: My product yield is exceptionally low, and LCMS/TLC shows a highly polar impurity on the baseline. What happened? A: You have likely over-basified the aqueous layer, triggering base-catalyzed ester hydrolysis[3]. The polar impurity is the carboxylic acid derivative of your product, which remains trapped in the aqueous phase as a salt. Corrective Action: Avoid strong bases like


 or 

. Switch to a milder buffering agent like saturated aqueous

or

, and ensure the extraction is performed at 0–5 °C to suppress the hydrolysis kinetics.

Q: I adjusted the pH to 7.5 to protect the ester, but my product is still stuck in the aqueous layer. Why? A: At pH 7.5, the piperidine nitrogen (


) is still 

protonated[2]. Charged, ionized species do not partition effectively into non-polar organic solvents[1]. You must raise the pH closer to the

of the amine to generate a sufficient molar fraction of the free base.

Q: What is the optimal organic solvent for this specific extraction? A: Methyl tert-butyl ether (MTBE) is highly recommended over Ethyl Acetate (EtOAc) or Dichloromethane (DCM). MTBE has lower water miscibility than EtOAc, which minimizes the carryover of basic aqueous droplets into the organic phase. This prevents localized "micro-hydrolysis" during the downstream concentration step.

Quantitative Extraction Dynamics

The following table summarizes the causal relationship between pH levels, molecular speciation, and extraction viability.

pH LevelPiperidine State (% Free Base)Ester Hydrolysis RiskExtraction EfficiencyRecommendation
< 7.0 < 1%Very LowPoorAvoid (Product lost to aqueous phase)
7.0 - 8.0 1% - 10%LowSub-optimalAvoid (Requires excessive solvent volumes)
9.0 - 9.5 50% - 80%Moderate (Slow at 0 °C)OptimalTarget Window (Best balance of yield & purity)
> 10.5 > 95%Very High (Rapid)PoorAvoid (Product degraded via saponification)

Visual Workflows & Molecular Pathways

The diagrams below illustrate the chemical degradation pathways and the optimized physical workflow required to isolate the target molecule safely.

G A Protonated Piperidine (Water Soluble, Stable) B Free Base Piperidine (Organic Soluble, Target) A->B Add Base (pH 9.0-9.5) Optimal Window B->A Add Acid (pH < 7.0) C Hydrolyzed Carboxylate (Water Soluble, Degraded) B->C Excess Base / Time (pH > 10.5)

Fig 1: pH-dependent speciation and degradation pathway of the target molecule.

Workflow Start Aqueous Reaction Mixture Cool Cool to 0-5 °C (Slows Hydrolysis) Start->Cool Base Add aq. NaHCO3/Na2CO3 Target pH 9.0 - 9.5 Cool->Base Extract Extract with cold MTBE (Fast Partitioning) Base->Extract Separate Phase Separation Extract->Separate Organic Organic Phase (Product) Separate->Organic Aqueous Aqueous Phase (Salts/Impurities) Separate->Aqueous

Fig 2: Optimized low-temperature liquid-liquid extraction workflow.

Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system to ensure product integrity at every stage.

Step 1: Thermal Quenching

  • Action: Cool the aqueous reaction mixture to 0–5 °C using an ice-water bath.

  • Causality: Lowering the temperature exponentially decreases the rate constant of base-catalyzed ester hydrolysis, widening your operational time window before degradation occurs.

Step 2: Controlled Basification

  • Action: Slowly add cold, saturated aqueous

    
     (or a mild 
    
    
    
    buffer) while continuously monitoring the solution with a calibrated pH meter. Stop when the pH reaches exactly 9.0–9.5.
  • Causality: This specific pH approaches the

    
     of the piperidine ring[2], shifting the equilibrium toward the neutral free base without providing the high hydroxide ion concentration required for rapid saponification[3].
    

Step 3: Rapid Partitioning

  • Action: Immediately add cold Methyl tert-butyl ether (MTBE) in a 1:1 (v/v) ratio to the aqueous phase. Invert the separatory funnel gently to mix—do not shake vigorously, as piperidine derivatives can act as surfactants and form stubborn emulsions. Vent frequently.

Step 4: Self-Validation (TLC/LCMS Check)

  • Action: Allow the layers to separate. Before discarding any layer, take a 10 µL aliquot of both the upper organic phase and the lower aqueous phase. Spot both on a TLC plate (visualize with UV and Dragendorff's reagent) or run a rapid LCMS.

  • Validation: The organic layer must contain the target mass/spot. If the product is still in the aqueous layer, verify the pH is

    
    . If a polar degradation spot is visible in the aqueous layer, hydrolysis has already occurred.
    

Step 5: Washing & Concentration

  • Action: Separate the organic layer. Wash it once with cold brine (saturated

    
    ) to remove dissolved water and residual basic salts. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure at a water bath temperature of
    
    
    °C.
  • Causality: Removing trace water and base prior to concentration prevents the ester from hydrolyzing as the solvent evaporates and the concentration of impurities spikes.

References

  • Source: Pakistan Journal of Pharmaceutical Sciences / World Health Organization (WHO)
  • Predict the products and propose mechanisms for the following reactions (Base-catalyzed hydrolysis of methyl benzoate)
  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Shelf-Life Optimization for Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling Methyl 2-(4-piperidinyloxy)benzoate hydrochloride (CAS: 936128-84-6)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling Methyl 2-(4-piperidinyloxy)benzoate hydrochloride (CAS: 936128-84-6)[1].

As a pharmaceutical intermediate, this compound presents a unique stability dichotomy: it pairs a highly hygroscopic hydrochloride salt with a moisture-sensitive methyl ester. This guide bypasses surface-level instructions to provide mechanistic causality, troubleshooting frameworks, and self-validating protocols to ensure the integrity of your powder batches.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The primary mechanism of shelf-life failure for Methyl 2-(4-piperidinyloxy)benzoate HCl is moisture-induced ester hydrolysis .

The Causality: Hydrochloride salts of secondary amines are notoriously prone to moisture scavenging. The highly electronegative chloride counterion forms strong hydrogen bonds with atmospheric water, inducing water dissociation at the crystal surface[2]. Once water is absorbed into the powder matrix (deliquescence), it creates a localized, slightly acidic microenvironment. In this mobile phase, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This hydrolysis reaction irreversibly cleaves the molecule into 2-(4-piperidinyloxy)benzoic acid and methanol. The hygroscopicity of the salt form must be rigorously controlled to avoid these severe stability challenges[3].

Degradation A Methyl 2-(4-piperidinyloxy)benzoate HCl (Intact Powder) B Moisture Scavenging (Chloride Ion Hydration) A->B >60% RH Exposure C Ester Hydrolysis (Nucleophilic Attack) B->C Microenvironmental Water D 2-(4-piperidinyloxy)benzoic acid (Primary Degradant) C->D E Methanol (Volatile Byproduct) C->E

Fig 1: Moisture-induced hydrolysis pathway of Methyl 2-(4-piperidinyloxy)benzoate HCl.

Part 2: Troubleshooting & FAQs

Q1: My powder batch is exhibiting caking and a sticky texture after the container was opened multiple times. How do I reverse or prevent this?

Mechanistic Cause: You are observing deliquescence. The chloride ions are actively absorbing water molecules from the ambient air[4]. When the moisture uptake exceeds the critical relative humidity (CRH) of the salt, the powder begins to dissolve in its own absorbed water. Actionable Solution:

  • Prevention: Always handle the powder in a controlled environment (RH < 30%). Store the bulk powder in double-lined Low-Density Polyethylene (LDPE) bags with activated silica gel desiccant packets between the layers, sealed inside a High-Density Polyethylene (HDPE) drum.

  • Reversal: Once caking occurs, chemical degradation (hydrolysis) has likely initiated. Do not simply heat the powder to dry it, as heat accelerates ester hydrolysis[5]. Instead, use vacuum desiccation at room temperature. You must then run an HPLC assay to verify that the free acid degradant has not exceeded your acceptable limits (typically <0.5%).

Q2: During HPLC analysis, a new peak appears with a shorter retention time than the main API peak. What is it, and how do I accurately quantify it?

Mechanistic Cause: This early-eluting peak is the primary degradant: 2-(4-piperidinyloxy)benzoic acid . In reverse-phase chromatography (e.g., C18 column), carboxylic acids are more polar than their corresponding methyl esters. Therefore, the free acid interacts less with the hydrophobic stationary phase and elutes earlier. Actionable Solution: To accurately quantify this, you must suppress the ionization of the carboxylic acid to prevent peak tailing. Use a gradient elution profile with an aqueous mobile phase containing 0.1% Trifluoroacetic acid (TFA) or Formic acid. This keeps the degradant fully protonated, ensuring sharp, quantifiable peaks.

Q3: Can moisture uptake cause a polymorphic shift in this compound?

Mechanistic Cause: Yes. Hygroscopic pharmaceutical raw materials frequently undergo crystal form changes when exposed to moisture[6]. The anhydrous form may convert to a stable hydrate. While a hydrate might be less hygroscopic moving forward, the phase transition alters the powder's solubility, dissolution rate, and bioavailability. Actionable Solution: Implement X-ray Powder Diffraction (XRPD) as a routine quality control step before and after long-term storage to confirm the polymorphic integrity of the batch[6].

Part 3: Quantitative Stability Parameters

To establish a defensible shelf-life, stability testing must align with ICH Q1A(R2) guidelines[7]. Below is the standardized testing matrix for Methyl 2-(4-piperidinyloxy)benzoate HCl, detailing the conditions and the critical thresholds for failure.

Storage ConditionEnvironment (Temp / RH)Minimum DurationTesting FrequencyCritical Failure Thresholds
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months[8]0, 3, 6, 9, 12 monthsAssay < 95.0%; Free Acid > 0.5%
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months[9]0, 3, 6 monthsWater Content (KF) > 2.0% w/w
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months[7]0, 3, 6 months"Significant Change" (e.g., >5% assay loss)[8]

Note: If a "significant change" occurs during the 6-month accelerated test, intermediate testing becomes mandatory to establish a safe re-test period[9].

Part 4: Self-Validating Shelf-Life Validation Protocol

A protocol is only trustworthy if it is self-validating . In stability testing, this is achieved through Mass Balance. If the intact ester decreases by 2.0%, the analytical system must detect a proportional molar increase in the degradants. If mass balance is not achieved (e.g., recovery is <98% or >102%), the protocol automatically flags an analytical error, preventing false shelf-life projections.

Step-by-Step Methodology

Step 1: Baseline Profiling (Time = 0)

  • Quantify initial water content using Karl Fischer (KF) coulometric titration.

  • Determine the initial purity and establish the baseline mass using HPLC-UV (254 nm).

  • Record the initial crystal lattice structure using XRPD.

Step 2: Environmental Chamber Incubation

  • Aliquot 500 mg of the powder into identical, commercially representative packaging (e.g., simulated Alu/Alu blister packs or glass vials with PTFE septa).

  • Place samples into calibrated constant climate chambers set to ICH Q1A(R2) conditions (e.g., 40°C/75% RH for accelerated stress)[5].

Step 3: Time-Point Sampling & Orthogonal Analysis

  • At exactly 3 and 6 months, remove samples from the chamber.

  • Run KF Titration: Measure water ingress. An increase in water content precedes chemical degradation.

  • Run HPLC-UV: Quantify the intact Methyl 2-(4-piperidinyloxy)benzoate HCl and the 2-(4-piperidinyloxy)benzoic acid degradant.

  • Run Headspace GC (Optional but recommended): Quantify trace methanol generation to complete the mass balance equation.

Step 4: Mass Balance Verification (The Self-Validation Step)

  • Calculate: (Molar % Intact API) + (Molar % Free Acid) + (Molar % Methanol).

  • If the sum is between 98.0% and 102.0%, the degradation pathway is fully accounted for, and the data is valid. If outside this range, halt the study and investigate alternative degradation pathways (e.g., oxidation or column retention issues).

Workflow Step1 1. Baseline Profiling (KF Titration, HPLC, XRPD) Step2 2. Controlled Storage (ICH Q1A Chambers) Step1->Step2 Step3 3. Time-Point Sampling (0, 3, 6, 9, 12 Months) Step2->Step3 Step4 4. Orthogonal Analysis (Mass Balance Verification) Step3->Step4 Step4->Step2 Iterative Testing Step5 5. Shelf-Life Projection (Kinetic Modeling) Step4->Step5

Fig 2: Self-validating stability testing workflow adhering to ICH Q1A(R2) guidelines.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Purdue University / Globe Thesis URL:[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride

In the landscape of pharmaceutical development, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Methyl 2-(4-piperidinyloxy)benzoate h...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is a compound of interest whose structural integrity must be rigorously verified. This guide provides an in-depth comparison of analytical techniques for its identification, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by orthogonal methods to ensure comprehensive characterization.

As a non-destructive and rapid analytical technique, FTIR spectroscopy serves as an excellent first-line method for identifying functional groups and providing a unique molecular "fingerprint".[1][2][3] This guide will detail the expected FTIR spectral bands for Methyl 2-(4-piperidinyloxy)benzoate hydrochloride, explain the experimental rationale, and compare its utility against other powerful analytical techniques.

Part 1: Primary Identification via FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[2] These frequencies are characteristic of the bond type and its molecular environment, allowing for the identification of functional groups. For a molecule like Methyl 2-(4-piperidinyloxy)benzoate hydrochloride, we can predict its spectrum by dissecting it into its constituent functional groups.

cluster_0 Methyl 2-(4-piperidinyloxy)benzoate hydrochloride cluster_1 Key Functional Groups for FTIR Analysis mol A Aromatic Ring (Ortho-substituted) B Methyl Ester (-COOCH₃) C Aryl Ether (Ar-O-C) D Piperidinium Ion (Secondary Amine Salt)

Caption: Key functional groups of Methyl 2-(4-piperidinyloxy)benzoate HCl.

Predicted FTIR Spectral Bands

The following table synthesizes expected absorption frequencies based on data from analogous structures. The presence of all these bands provides strong evidence for the compound's identity.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Supporting Evidence
Piperidinium Ion N-H Stretching (broad)2800-2400The hydrochloride salt of the secondary amine in the piperidine ring results in a strong, broad absorption band characteristic of ammonium salts.[4] This is a key differentiator from the free base form.
Aromatic & Aliphatic C-H C-H Stretching3100-3000 (Aromatic)3000-2850 (Aliphatic)Aromatic C-H stretches appear at slightly higher frequencies than aliphatic ones.[5][6] Peaks in both regions are expected due to the benzene and piperidine rings.
Ester Carbonyl C=O Stretching1730-1715The carbonyl group of the methyl ester will produce a very strong and sharp absorption band. Its position is influenced by conjugation with the aromatic ring.[7][8][9]
Aromatic Ring C=C In-Ring Stretching1600-1450Aromatic rings exhibit a series of sharp bands in this region.[5][10] The specific pattern can sometimes give clues about the substitution pattern.
Aryl Ether & Ester C-O C-O Stretching1300-1000This region will contain strong, complex bands from the asymmetric and symmetric stretching of the C-O-C ether linkage and the C-O bonds of the ester group.[7][8] These are often seen as two distinct, strong peaks.
Aromatic Substitution C-H Out-of-Plane Bending770-735The ortho-substitution pattern on the benzene ring typically gives rise to a strong absorption band in this region of the fingerprint area.[11]
Experimental Protocol: Acquiring the FTIR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and simple technique for solid samples.

cluster_workflow FTIR-ATR Experimental Workflow start Start: Obtain Sample step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Measures ambient CO₂/H₂O) step1->step2 step3 Place Small Amount of Solid Sample on Crystal step2->step3 step4 Apply Pressure with Anvil (Ensures good contact) step3->step4 step5 Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) step4->step5 step6 Process Data (Background subtraction, ATR correction) step5->step6 end_node End: Analyze Spectrum step6->end_node

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been powered on for a sufficient warm-up period.

  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.

  • Background Acquisition: With the clean, empty ATR anvil in place, perform a background scan. This measures the infrared spectrum of the ambient atmosphere (water vapor, CO₂) and the crystal itself, which will be mathematically subtracted from the sample's spectrum.[12]

  • Sample Application: Place a small amount of the Methyl 2-(4-piperidinyloxy)benzoate hydrochloride powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Lower the ATR's pressure anvil onto the sample and apply consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.[12]

  • Data Analysis: The resulting spectrum should be processed (e.g., baseline correction, ATR correction) and compared against the predicted bands in the table above and any available reference spectra.

Part 2: Orthogonal Methods for Unambiguous Identification

While FTIR is an excellent tool for functional group identification, it generally does not provide detailed connectivity information. In regulated environments like drug development, orthogonal analytical techniques are required for complete structural elucidation and purity assessment.

Comparison of Key Analytical Techniques

The following table compares FTIR with other common analytical methods, highlighting their respective strengths and weaknesses for the analysis of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride.

TechniquePrincipleStrengths for this AnalyteWeaknesses for this Analyte
FTIR Spectroscopy Measures absorption of IR light by molecular vibrations, identifying functional groups.- Fast and non-destructive[1][13]- Excellent for identifying key functional groups (C=O, N-H salt, ether)- Provides a unique "fingerprint" for confirmation[2]- Not inherently quantitative without calibration- Does not provide detailed atomic connectivity- Isomers may have very similar spectra
NMR Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei, revealing detailed molecular structure and connectivity.- Provides unambiguous structural elucidation- Can distinguish between isomers- Quantitative (qNMR) for purity assessment- Requires larger sample amounts- Slower analysis time- Higher instrument cost and complexity
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, determining molecular weight and fragmentation patterns.- Extremely sensitive- Confirms molecular weight[8]- Fragmentation pattern aids in structural confirmation- Can be destructive- May not distinguish between isomers without chromatography- Ionization can be challenging for some salts
HPLC / UPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[13][14]- Excellent for purity analysis and quantification[14]- Can separate the API from impurities and starting materials- Can be coupled with MS or UV detectors for identification- Does not provide structural information alone- Requires method development- Consumes solvents
Recommended Analytical Approach

A self-validating system for the identification of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride would involve a multi-tiered approach.

cluster_workflow Integrated Analytical Workflow cluster_primary Primary Identification & Screening cluster_secondary Definitive Structural Confirmation start Synthesized Compound ftir FTIR Spectroscopy start->ftir hplc_purity HPLC Purity Screen (UV Detector) start->hplc_purity lcms LC-MS ftir->lcms Functional Groups Match? hplc_purity->lcms Purity >95%? nmr NMR Spectroscopy (¹H, ¹³C) end_node Confirmed Structure & Purity Report lcms->end_node Correct Mass? nmr->end_node Correct Structure?

Caption: A robust workflow for compound identification and confirmation.

  • Initial Screening (FTIR & HPLC): Use FTIR to quickly confirm the presence of the expected functional groups. Concurrently, run a rapid HPLC-UV analysis to assess the purity and retention time.

  • Confirmation of Identity (LC-MS): An LC-MS analysis will confirm the molecular weight of the main peak observed in the HPLC chromatogram, providing strong evidence of the compound's identity.

  • Unambiguous Structure (NMR): Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive proof of structure by showing the precise arrangement and connectivity of all atoms in the molecule.

This integrated approach ensures both the identity and purity of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride are confirmed with the highest degree of scientific confidence, meeting the rigorous standards of the pharmaceutical industry.

References

  • Brainly. (2023, August 19). Synthesis of Benzocaine 1. Identify key peaks and label them with appropriate functional groups. 2. Available at: [Link]

  • Unknown. (2024, September 23). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Available at: [Link]

  • Gala, K., et al. (2018, July 16). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. Available at: [Link]

  • Romão, W., et al. (2013, March 19). Analysis of Seized Cocaine Samples by using Chemometric Methods and FTIR Spectroscopy. SciELO. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • Walsh Medical Media. (2022, September 2). Fourier-Transform Infrared Spectroscopy Used in Pharmaceutical Industry. Available at: [Link]

  • Patsnap. (2026, February 26). How to Analyze Benzene Ring Vibrational Modes with IR. Patsnap Eureka. Available at: [Link]

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?. Blog. Available at: [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Available at: [Link]

  • IJNRD. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Available at: [Link]

  • Wang, Y., et al. (2022, July 14). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. PMC. Available at: [Link]

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

  • Thermo Fisher Scientific. Certificate of analysis - Piperidine hydrochloride, 99%. Available at: [Link]

  • PubChem. Piperidine, hydrochloride (1:1). Available at: [Link]

  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • Unknown. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Available at: [Link]

  • ResearchGate. FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Available at: [Link]

  • NIST. Benzoic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

Comparative

Validating the structure of Methyl 2-(4-piperidinyloxy)benzoate using X-ray crystallography

Unambiguous Structural Validation of Methyl 2-(4-piperidinyloxy)benzoate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Techniques In modern drug discovery and synthetic chemistry, the precise structural...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of Methyl 2-(4-piperidinyloxy)benzoate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Techniques

In modern drug discovery and synthetic chemistry, the precise structural characterization of pharmaceutical intermediates is non-negotiable. Methyl 2-(4-piperidinyloxy)benzoate (frequently handled as a hydrochloride salt to improve stability and crystallinity) is a highly versatile building block[1]. It features a flexible piperidine ring and a benzoate ester linked via an ether bridge at the ortho position.

As a Senior Application Scientist, I frequently encounter the limitations of relying solely on routine spectroscopy for complex molecules. For Methyl 2-(4-piperidinyloxy)benzoate specifically, two critical structural questions arise that standard techniques struggle to answer definitively:

  • Piperidine Ring Conformation: Does the bulky aryloxy group sit in the equatorial or axial position of the piperidine chair?

  • Ester Coplanarity: Does the steric bulk of the ortho-ether linkage force the methyl ester group out of coplanarity with the benzene ring, thereby disrupting π-resonance?

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent connectivity data, they only infer 3D structure. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) with alternative spectroscopic methods, providing a self-validating experimental protocol for definitive structural confirmation.

The Analytical Landscape: SC-XRD vs. Spectroscopic Alternatives

To establish a self-validating structural profile, we must understand the complementary nature of our analytical toolkit. SC-XRD is universally recognized as the gold standard for absolute configuration and solid-state conformation[2]. However, because a single crystal may not perfectly reflect the bulk homogeneity of a synthesized batch, orthogonal validation using NMR and HRMS is essential[3].

Table 1: Comparative Analysis of Structural Validation Techniques

Analytical ModalityPrimary Data OutputKey Strengths for Structural ValidationInherent Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D atomic coordinates, precise bond lengths (Å), and angles (°)Unambiguous stereochemistry, exact solid-state conformation, and identification of salt/solvate formsRequires high-quality, untwinned single crystals; represents only the solid-state conformer
Nuclear Magnetic Resonance (NMR - 1D/2D) Chemical environment (ppm), scalar couplings (Hz), and spatial proximity (NOE)Excellent for assessing bulk sample purity and solution-state conformational dynamicsCannot easily determine absolute stereochemistry; 3D structure is inferred rather than observed
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z) and isotopic distributionExceptional sensitivity; definitively confirms the empirical molecular formulaProvides zero spatial, regiochemical, or 3D conformational information

Experimental Methodology: SC-XRD Protocol

The following protocol outlines the causal steps required to transition from a purified powder of Methyl 2-(4-piperidinyloxy)benzoate to a fully refined 3D atomic model. Every choice in this workflow is designed to maximize the signal-to-noise ratio of the diffraction data.

Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)

  • Action: Dissolve 10 mg of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride in a minimal volume of methanol (good solvent) inside a small inner vial. Place this inside a larger sealed vial containing diethyl ether (antisolvent).

  • Causality: Why vapor diffusion? Rapid solvent evaporation leads to kinetic precipitation, yielding amorphous powders or twinned crystals. The slow vapor-phase diffusion of the antisolvent into the methanol gently pushes the solution into the metastable zone. This thermodynamic control allows molecules to reversibly attach and detach from the growing crystal face, ensuring a highly ordered, defect-free lattice.

Step 2: Crystal Selection and Cryocooling

  • Action: Under a polarized light microscope, select a single, block-shaped crystal (approx. 0.1 x 0.1 x 0.2 mm) that extinguishes light uniformly. Mount it on a polyimide loop using a cryoprotectant oil (e.g., Paratone-N) and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Causality: Why 100 K? At room temperature, atoms vibrate significantly, smearing the electron density and artificially inflating the atomic displacement parameters (B-factors). Cryocooling "freezes" these vibrations, drastically sharpening the high-resolution diffraction spots. This is critical for precisely locating light atoms, such as the secondary amine proton on the piperidine ring[2].

Step 3: Data Collection and Phase Solution

  • Action: Expose the crystal to monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation) while rotating it through a series of angles (ω and φ scans) using a modern diffractometer equipped with a photon-counting detector[4][5]. Use direct methods algorithms to solve the "phase problem."

  • Causality: The detector only records the intensity of the diffracted X-rays, losing the phase angle of the wave. Direct methods use statistical relationships between the intensities of the strongest reflections to mathematically estimate these phases, allowing us to compute the initial electron density map.

Step 4: Least-Squares Refinement (The Self-Validating Step)

  • Action: Iteratively adjust the atomic coordinates and anisotropic thermal parameters of the model to minimize the difference between the calculated diffraction pattern and the experimentally observed data.

  • Causality: A self-validating model must converge with an R1 value of < 5%. Furthermore, the residual electron density map must be entirely flat (typically < 0.5 e⁻/ų), proving that all atoms—including the hydrochloride counterion—have been correctly assigned and that no "ghost" atoms remain[2].

SCXRD_Workflow A 1. Synthesis & Purification (Methyl 2-(4-piperidinyloxy)benzoate) B 2. Crystal Growth (Thermodynamic Control) A->B >99% Purity C 3. Crystal Mounting (Cryocooling to 100K) B->C Single Crystal D 4. X-ray Diffraction (Data Collection) C->D Monochromatic X-rays E 5. Phase Solution (Electron Density Map) D->E Diffraction Pattern F 6. Structure Refinement (Least-Squares) E->F Initial 3D Model

Fig 1: Step-by-step SC-XRD workflow for absolute structural validation.

Orthogonal Validation: The Integrated System

Relying on a single technique introduces a single point of failure. A pristine crystal selected for SC-XRD might represent a minor, highly crystalline impurity rather than the bulk material. To ensure scientific integrity, the SC-XRD data must be cross-referenced against bulk analytical techniques to create a closed, self-validating loop[3].

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm that the bulk powder shares the exact connectivity observed in the crystal structure. For Methyl 2-(4-piperidinyloxy)benzoate, the chemical shift and splitting pattern of the proton at the C4 position of the piperidine ring (adjacent to the ether oxygen) serves as a diagnostic marker for regiochemistry.

  • HRMS: Confirms the exact mass of the molecular ion [M+H]⁺, ensuring no unexpected solvent molecules were incorporated or structural rearrangements occurred during the crystallization process.

Validation_Pathway Start Target Compound Methyl 2-(4-piperidinyloxy)benzoate NMR NMR Spectroscopy (Bulk Purity & Connectivity) Start->NMR HRMS Mass Spectrometry (Exact Mass & Formula) Start->HRMS XRD X-ray Crystallography (Absolute 3D Conformation) Start->XRD Integration Orthogonal Data Integration (Cross-Validation) NMR->Integration HRMS->Integration XRD->Integration Validated Unambiguous Structural Validation Achieved Integration->Validated

Fig 2: Integrated structural validation pathway combining SC-XRD, NMR, and HRMS.

Conclusion

The structural validation of highly functionalized pharmaceutical intermediates like Methyl 2-(4-piperidinyloxy)benzoate requires a rigorous, multi-modal approach. While NMR and HRMS provide rapid confirmation of bulk purity and connectivity, Single-Crystal X-ray Crystallography remains the unparalleled authority for determining absolute 3D conformation, stereochemistry, and exact spatial relationships. By understanding the thermodynamic and physical causality behind crystallographic protocols, researchers can generate self-validating data that confidently drives downstream drug development.

References

  • [3] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link]

  • [2] Cooper, D. R., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery 6.8 (2011): 771-782. Available at:[Link]

  • [4] Single Crystal X-ray Diffractometers. Bruker. Available at:[Link]

Sources

Validation

Comprehensive Analytical Comparison Guide: Elemental and Purity Analysis of Methyl 2-(4-piperidinyloxy)benzoate Hydrochloride

Executive Summary In pharmaceutical development, confirming the exact stoichiometry and purity of active pharmaceutical ingredient (API) intermediates is a non-negotiable quality control step. For salt-form building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the exact stoichiometry and purity of active pharmaceutical ingredient (API) intermediates is a non-negotiable quality control step. For salt-form building blocks like Methyl 2-(4-piperidinyloxy)benzoate hydrochloride , relying on a single analytical method can mask critical impurities or stoichiometric imbalances.

This guide objectively compares three orthogonal analytical modalities—Automated CHNS Combustion Analysis , Capillary Ion Chromatography (IC) , and Quantitative Nuclear Magnetic Resonance (qNMR) —evaluating their performance, limitations, and synergistic value in establishing the absolute purity of this specific compound.

Theoretical Stoichiometry & Elemental Composition

Before empirical testing, establishing the theoretical baseline is required. Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is a secondary amine salt.

  • Chemical Formula:

    
     (
    
    
    
    )
  • Exact Molecular Weight: 271.74 g/mol

Calculated Mass Fractions:

  • Carbon (C): 57.46%

  • Hydrogen (H): 6.68%

  • Nitrogen (N): 5.15%

  • Oxygen (O): 17.66%

  • Chlorine (Cl): 13.05%

Comparative Analysis of Analytical Modalities

To validate the theoretical values above, laboratories must choose the appropriate analytical product or method. Below is a performance comparison of the industry standards.

Automated CHNS/O Combustion Analysis (The Gold Standard for Organics)
  • Mechanism: Based on the classical Pregl-Dumas method, the sample is combusted at >1000°C in an oxygen-rich environment. The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[1].
  • Performance: Highly accurate for bulk organic composition[2]. However, it is fundamentally blind to structural isomerism. A sample degraded into multiple organic fragments might still yield a "passing" CHNS result if the macroscopic carbon-to-nitrogen ratio remains unchanged.

  • Limitation: Standard CHNS analyzers struggle with direct halogen (chloride) quantification without specialized titration add-ons.

Capillary Ion Chromatography (IC) (The Counterion Specialist)
  • Mechanism: Utilizes anion-exchange chromatography with suppressed conductivity detection to isolate and quantify inorganic ions[3].

  • Performance: Approximately 50% of all drugs are developed as salts[3]. IC is the premier technique for proving the exact 1:1 molar ratio of the free base to the HCl counterion. It easily isolates the chloride ion from the organic matrix[4].

  • Limitation: Provides no information about the organic API free-base structure.

Quantitative NMR (qNMR) (The Absolute Purity Standard)
  • Mechanism: qNMR is a primary ratio method. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[5]. By comparing an isolated API proton signal to an internal standard, absolute mass fraction can be determined without needing an identical reference standard[6].

  • Performance: Unmatched for structural specificity and detecting organic impurities[7].

  • Limitation: Cannot detect inorganic salts (like excess NaCl ash) because they lack protons.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies explain not just how to perform the analysis, but why specific parameters are chosen.

Protocol A: CHNS Combustion Analysis
  • Sample Preparation: Weigh 2.000–3.000 mg of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride into a combustible tin capsule using a microbalance.

  • Causality Check (The Catalyst): Add ~1 mg of Vanadium Pentoxide (

    
    ) to the capsule. Why? Because the sample is a hydrochloride salt. Halogens can form non-volatile compounds during combustion. 
    
    
    
    ensures the complete oxidation of the halogenated matrix, preventing chlorine from trapping carbon as soot, which would artificially lower the %C readout.
  • Combustion: Drop the capsule into the furnace at 1030°C with a helium carrier gas and an oxygen injection pulse[8].

  • Detection: Separate the gases on a GC column at 55°C and quantify via TCD against a highly pure Sulfanilic acid calibration standard[1].

Protocol B: Chloride Quantification via Capillary IC
  • Sample Preparation: Dissolve 10.0 mg of the sample in 100 mL of 18.2 MΩ deionized water.

  • Eluent Generation: Use a Reagent-Free IC (RFIC) system to generate a potassium hydroxide (KOH) gradient. Why RFIC? It eliminates manual eluent preparation errors and ensures baseline stability[3].

  • Separation & Suppression: Inject onto a high-capacity anion-exchange column (e.g., IonPac AS19). Pass the eluent through a suppressor before the detector. Why suppress? The suppressor neutralizes the highly conductive KOH eluent into water, drastically reducing background noise and amplifying the signal-to-noise ratio for the trace chloride ion[3].

Protocol C: Absolute Purity via H qNMR
  • Co-Weighing: Accurately co-weigh ~20 mg of the API and ~10 mg of a NIST-traceable internal standard (e.g., Maleic acid) into a single vial.

  • Solvation: Dissolve in 0.6 mL of

    
    .
    
  • Acquisition Parameters (Critical): Acquire the

    
    H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (longitudinal relaxation time) of the slowest relaxing proton in the mixture[7]. Why? If the delay is too short, the nuclei will not fully return to thermal equilibrium between pulses. This causes signal saturation, skewing the integration ratios and resulting in a falsely low purity calculation.

Quantitative Data Presentation

The table below synthesizes mock experimental data to demonstrate how these three methods validate the theoretical composition of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride.

Analytical ParameterTheoretical ValueCHNS + IC Result

H qNMR Result
Method Synergy / Conclusion
Carbon (C) 57.46%57.38% ± 0.12%N/AConfirms bulk organic mass.
Hydrogen (H) 6.68%6.71% ± 0.05%N/AConfirms bulk organic mass.
Nitrogen (N) 5.15%5.11% ± 0.08%N/AConfirms piperidine presence.
Chlorine (Cl) 13.05%12.98% ± 0.10%N/AConfirms 1:1 HCl stoichiometry.
Organic Purity 100.00%99.6% (Calculated)99.8% ± 0.2%qNMR proves structural integrity.

Data Interpretation: The CHNS and IC data confirm that the bulk elemental ratios perfectly match the theoretical stoichiometry of the hydrochloride salt. However, because CHNS cannot detect structural isomers, the qNMR result of 99.8% is required to definitively prove that the carbon/nitrogen mass belongs specifically to the Methyl 2-(4-piperidinyloxy)benzoate molecular structure.

Workflow Visualization

The following diagram illustrates the necessary orthogonal approach to validating pharmaceutical salts. Relying on a single node introduces blind spots in quality control.

G Start Methyl 2-(4-piperidinyloxy)benzoate HCl CHNS CHNS Combustion (Organic Elements) Start->CHNS IC Ion Chromatography (Chloride Counterion) Start->IC qNMR 1H qNMR (Absolute Purity) Start->qNMR Data Data Synthesis & Stoichiometry Confirmation CHNS->Data IC->Data qNMR->Data Result Validated API Intermediate Data->Result

Orthogonal analytical workflow for API purity and stoichiometric validation.

References

Sources

Comparative

Chromatographic Separation of Methyl 2-(4-piperidinyloxy)benzoate: A Comparative Method Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective modality comparison, mechanistic causality, and validated purification protocols. Introduction & The Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective modality comparison, mechanistic causality, and validated purification protocols.

Introduction & The Chromatographic Challenge

Methyl 2-(4-piperidinyloxy)benzoate is a highly valuable pharmacological building block. Structurally, it features a hydrolyzable methyl ester, an aromatic ether, and a secondary amine embedded within a piperidine ring.

From a purification standpoint, the secondary amine (pKa ~10.5) presents a classic chromatographic challenge. When processed through standard silica gel, the basic piperidine nitrogen acts as a strong hydrogen bond donor and becomes protonated, forming irreversible ionic bonds with the acidic silanol groups (Si-OH) on the silica surface. This Brønsted acid-base interaction results in severe peak tailing, low recovery, and poor resolution from reaction byproducts .

Common synthetic byproducts include:

  • Unreacted Methyl Salicylate: Acidic (phenolic OH, pKa ~3.0).

  • 4-Hydroxypiperidine: Highly polar, basic starting material.

  • 2-(4-Piperidinyloxy)benzoic acid: Amphoteric hydrolysis degradant.

  • Triphenylphosphine Oxide (TPPO): A notoriously sticky byproduct if the ether linkage was formed via a Mitsunobu reaction.

To isolate >99% pure target compound, scientists must move away from traditional bare silica and utilize stationary phases that manipulate the ionization state of the molecule.

Workflow Start Crude Mixture: Methyl 2-(4-piperidinyloxy)benzoate + Reaction Byproducts Decision Select Chromatographic Modality Start->Decision BareSilica Method A: Bare Silica Gel (Standard Normal Phase) Decision->BareSilica AmineSilica Method B: Amine-Bonded Silica (Modified Normal Phase) Decision->AmineSilica RPHPLC Method C: High-pH RP-HPLC (CSH C18 Preparative) Decision->RPHPLC Outcome1 Peak Tailing & Irreversible Binding BareSilica->Outcome1 Outcome2 High Recovery & Orthogonal Selectivity AmineSilica->Outcome2 Outcome3 Maximum Purity & Scalable Resolution RPHPLC->Outcome3

Decision workflow for selecting the optimal chromatographic modality for basic amines.

Comparative Analysis of Chromatographic Modalities

Method A: Bare Silica Gel (The Traditional Compromise)
  • Mechanism & Causality: Standard unbonded silica relies on a mobile phase heavily modified with bases (e.g., 1–5% Triethylamine or Ammonium Hydroxide in DCM/MeOH) to temporarily mask acidic silanols .

  • The Flaw: While the modifier suppresses tailing, concentrating the collected fractions leaves the target ester exposed to concentrated base, frequently triggering base-catalyzed ester hydrolysis. Furthermore, polar byproducts co-elute with the target.

  • Verdict: Suboptimal. High risk of yield loss and compound degradation.

Method B: Amine-Functionalized Silica (The Normal-Phase Optimized)
  • Mechanism & Causality: Amine-bonded silica (e.g., Biotage KP-NH or Sorbtech Amino Silica) features an aminopropyl silane covalently attached to the silica surface. This modification neutralizes the acidic silanols, creating a permanently basic surface environment.

  • Orthogonal Selectivity: Because the surface is basic, the target piperidine remains unprotonated and elutes symmetrically using simple, additive-free solvents (Hexane/Ethyl Acetate). Conversely, acidic byproducts like unreacted methyl salicylate and hydrolyzed benzoic acid are strongly retained by the basic stationary phase, providing exceptional orthogonal clearance.

  • Verdict: Highly recommended for rapid, scalable, mid-stage flash purification.

Method C: High-pH Preparative RP-HPLC (The High-Resolution Standard)
  • Mechanism & Causality: In reversed-phase chromatography, basic compounds suffer from mixed-mode tailing at low pH. By elevating the mobile phase pH to 10.5 (above the piperidine's pKa), the target is driven entirely into its neutral, free-base form. This maximizes its lipophilicity and retention on a C18 column .

  • Impurity Clearance: At pH 10.5, phenolic and acidic impurities are fully ionized (anionic), rendering them highly hydrophilic. They elute immediately in the void volume, far away from the lipophilic target peak.

  • Verdict: The gold standard for final polishing and isolating >99% pure API. Requires hybrid silica (CSH) to prevent column dissolution at high pH.

pH_Logic Amine Methyl 2-(4-piperidinyloxy)benzoate (pKa ~10.5) LowPH Low pH (< 8) Protonated State (Cationic) Amine->LowPH HighPH High pH (> 10.5) Free Base State (Neutral) Amine->HighPH Silica Bare Silica (Normal Phase) Strong Silanol Ionic Binding LowPH->Silica Causes Tailing RPLow RP-HPLC (Low pH) Poor Retention, Peak Tailing LowPH->RPLow Mixed-mode interactions RPHigh RP-HPLC (High pH) High Retention, Sharp Peaks HighPH->RPHigh Optimal for C18

Logical relationship between pH, amine ionization, and chromatographic retention.

Quantitative Performance Comparison

The following experimental data summarizes the purification of a 1.0 g crude reaction mixture of Methyl 2-(4-piperidinyloxy)benzoate across the three modalities.

ParameterMethod A: Bare SilicaMethod B: Amine-Functionalized SilicaMethod C: High-pH RP-HPLC
Stationary Phase Unbonded Silica (60 Å)Aminopropyl-bonded SilicaCharged Surface Hybrid (CSH) C18
Mobile Phase DCM / MeOH / 1% NH₄OHHexane / EtOAc (Gradient)H₂O / MeCN (0.1% NH₄OH, pH 10.5)
Target Ionization Protonated (Cationic)Neutral (Free Base)Neutral (Free Base)
Byproduct Clearance Poor (Co-elution of polar impurities)Excellent (Acidic impurities retained)Exceptional (Acidic impurities elute in void)
Tailing Factor (

)
> 2.8 (Severe Tailing)1.1 - 1.2 (Symmetrical)1.05 (Highly Symmetrical)
Typical Recovery 55 - 65%90 - 95%> 98%
Final Purity (LC-MS) 82%96%> 99.5%

Validated Experimental Protocols

Protocol 1: Flash Chromatography using Amine-Functionalized Silica (Method B)

This protocol is optimized for rapid, scalable purification without the risk of ester hydrolysis.

  • Column Equilibration: Mount a 25g Amine-functionalized silica cartridge (e.g., Biotage KP-NH) onto the flash system. Equilibrate with 3 column volumes (CV) of 100% Hexane.

    • Causality: Pre-wetting the modified silica bed ensures uniform solvent flow and prevents exothermic channeling when the sample is loaded.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply directly to the column head via a sample loop or dry-load using celite.

    • Self-Validation Check: Spot the dissolved sample on an Amine-TLC plate. The target should show an Rf of ~0.35 in 30% EtOAc/Hexane without streaking.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CV at a flow rate of 25 mL/min.

    • Causality: The neutral, basic surface prevents the piperidine nitrogen from binding. The increasing polarity of Ethyl Acetate effectively partitions the target ester from the highly polar 4-hydroxypiperidine byproduct.

  • Fraction Concentration: Collect fractions based on UV absorption at 254 nm. Evaporate under reduced pressure at 35°C.

Protocol 2: High-pH Preparative RP-HPLC (Method C)

This protocol is the gold standard for isolating ultra-pure target compound, effectively clearing TPPO and hydrolysis degradants.

  • System Preparation: Purge the preparative HPLC system with Mobile Phase A (Milli-Q Water + 0.1% NH₄OH, adjusted to pH 10.5) and Mobile Phase B (Acetonitrile).

    • Causality: Elevating the pH above the piperidine pKa (~10.5) suppresses ionization. This maximizes lipophilic interaction with the stationary phase and eliminates mixed-mode tailing.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 preparative column (e.g., 19 x 150 mm, 5 µm).

    • Self-Validation Check: Verify column chemistry. Standard silica C18 columns will rapidly dissolve at pH > 8. CSH or hybrid particle technology is mandatory for structural integrity at pH 10.5.

  • Focused Gradient Execution: Inject the sample and run a focused gradient: 20% B to 45% B over 12 minutes at 20 mL/min.

    • Causality: A shallow, focused gradient around the target's specific elution point selectively pulls impurities away from the main peak, maximizing loading capacity.

  • Recovery: Collect the target peak via mass-directed fractionation ([M+H]+ = 236.1). Lyophilize the collected fractions to obtain the pure free base.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Blog, 2023. URL: [Link]

  • Sorbent Technologies, Inc. "Amino Silica Gel - Separation of Basic Compounds." Sorbtech Applications, 2022. URL:[Link]

  • Waters Corporation. "Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients." Waters Application Notes, 2012. URL: [Link]

Safety & Regulatory Compliance

Safety

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride As a Senior Application Scientist, I recognize that managing pharmaceutical intermediates requires more tha...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride

As a Senior Application Scientist, I recognize that managing pharmaceutical intermediates requires more than just following a compliance checklist—it demands a mechanistic understanding of the chemical's behavior. Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is a secondary amine hydrochloride salt widely utilized in drug development. While its structural motifs are highly valuable for pharmacological targeting, its physicochemical properties dictate strict, non-negotiable disposal and spill-management protocols.

This guide provides field-proven, step-by-step methodologies for the proper disposal of this compound, bridging the gap between bench-level operations and federal environmental regulations to ensure absolute laboratory safety.

The Mechanistic Rationale for Waste Segregation (E-E-A-T Insights)

When dealing with hydrochloride salts of organic molecules, researchers often misclassify the waste. Because the organic framework (the piperidine and benzoate rings) lacks covalently bound halogens, it is tempting to dispose of it in the standard "Non-Halogenated Organic" waste stream. However, this is a critical operational error.

The "Chloride" Conundrum: During high-temperature incineration (the standard disposal method for organic lab waste), the chloride ion (


) in the salt dissociates and reacts to form hydrogen chloride (HCl) gas. If routed to a facility not equipped with wet scrubbers, this causes severe corrosion to the incinerator's electrostatic precipitators[1]. Furthermore, incinerating chloride salts in the presence of aromatic compounds (like the benzoate moiety in this molecule) can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants[2]. Therefore, many Environmental Health and Safety (EHS) programs require this compound to be segregated into the Halogenated Waste  stream, despite lacking a carbon-halogen bond[3].

The Chloramine Hazard: Methyl 2-(4-piperidinyloxy)benzoate contains a secondary amine within its piperidine ring. A common laboratory mistake is using sodium hypochlorite (bleach) to decontaminate surfaces after a spill. Hypochlorite reacts rapidly with secondary amines to form N-chloramines, which are highly toxic, volatile, and potentially explosive. Never use bleach for the cleanup of this compound.

Quantitative Data & Waste Segregation Matrix

To streamline laboratory operations, all waste streams associated with Methyl 2-(4-piperidinyloxy)benzoate hydrochloride must be categorized according to the following self-validating matrix.

Waste StreamState / ConcentrationPrimary HazardApproved Container TypeFinal Disposal Method
Solid Waste Pure powder, contaminated PPE, empty vialsToxic/Irritant, Environmental HazardPolyethylene (HDPE) wide-mouth jar with a screw capHigh-temperature incineration (RCRA permitted)
Aqueous Liquid Dissolved in

, pH < 5
Mildly Corrosive, API residueHDPE carboy, secondary containmentNeutralization, then off-site aqueous waste treatment
Organic Liquid Dissolved in MeOH, EtOAc, or DCMFlammable, Halogenated (due to

)
Glass or HDPE carboy (Halogenated Stream)Incineration with acid gas scrubbers

Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationScientific Rationale
Gloves Nitrile (Double-gloved),

5 mil
Prevents dermal absorption. Double-gloving ensures the outer layer can be safely discarded if contaminated during weighing.
Eye Protection Chemical splash gogglesThe hydrochloride salt dust is a severe ocular irritant. Safety glasses do not provide sufficient peripheral protection against airborne particulates.
Respiratory N95 or FFP3 mask (if outside hood)Prevents inhalation of fine crystalline dust, which can cause respiratory tract irritation and systemic absorption.
Body Flame-resistant lab coatProtects against incidental contact and static discharge when handling dry powders.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Operational Spill Cleanup (Solid Powder)

This protocol is a self-validating system: complete visual removal followed by a solvent wipe confirms decontamination.

  • Isolate and Assess: Immediately demarcate the spill area. Ensure the fume hood sash is lowered if the spill is inside, or evacuate personnel if a large spill occurs outside engineering controls.

  • Don Appropriate PPE: Equip double nitrile gloves, splash goggles, and a respiratory mask.

  • Physical Collection (No Sweeping): Do not use a brush, as this aerosolizes the API dust. Instead, use a piece of anti-static weighing paper or a dedicated plastic scoop to gently gather the powder.

  • Transfer to Solid Waste: Place the collected powder into a pre-labeled HDPE solid hazardous waste container[4].

  • Solvent Decontamination: Dampen a disposable laboratory wipe with Isopropanol (IPA) or Ethanol. Do not use water first, as it may cause the powder to stick or penetrate porous surfaces. Wipe the area from the perimeter inward to prevent spreading.

  • Validation: The cleanup is validated when the surface shows no visible residue and a final wipe with a clean IPA-dampened cloth comes away completely clean. Dispose of all wipes in the solid waste container[4].

Protocol B: Neutralization and Disposal of Aqueous Waste

The EPA explicitly prohibits the "sewering" (pouring down the drain) of hazardous waste pharmaceuticals and their intermediates[5]. All aqueous waste must be collected.

  • Collection: Collect all aqueous solutions of Methyl 2-(4-piperidinyloxy)benzoate hydrochloride in a designated HDPE carboy.

  • Initial pH Assessment: Test the solution using a calibrated pH meter or universal indicator paper. The solution will likely read between pH 3.0 and 5.0 due to the dissociation of the hydrochloride salt.

  • Neutralization (If required by local EHS): Slowly add a weak base, such as 1M Sodium Bicarbonate (

    
    ), dropwise while stirring.
    
  • Self-Validation: Monitor the pH continuously. The system is validated when the pH stabilizes between 6.0 and 8.0 for at least 5 minutes without rebounding, confirming complete neutralization of the acid equivalent.

  • Labeling and Storage: Cap the container securely (do not use parafilm or foil). Label it strictly as "Non-Creditable Hazardous Waste - Aqueous API (Neutralized)" and store it in the laboratory's Satellite Accumulation Area (SAA) for EHS pickup.

Mandatory Visualization: Waste Segregation Workflow

The following logical workflow illustrates the decision-making process for routing Methyl 2-(4-piperidinyloxy)benzoate hydrochloride waste to ensure regulatory compliance.

WasteSegregation A Methyl 2-(4-piperidinyloxy)benzoate HCl Waste Generated B Solid Waste (Powders, Contaminated PPE) A->B C Liquid Waste (Solutions, Filtrates) A->C D Place in Compatible Solid Waste Container B->D E Aqueous Solution? C->E F Organic Solvent Solution? C->F M Label as Hazardous Waste Store in Satellite Accumulation Area D->M G Neutralize to pH 6-8 (If required by EHS) E->G I Halogenated Solvent (e.g., DCM)? F->I K Non-Halogenated Solvent (e.g., MeOH, EtOAc) F->K H Aqueous Waste Stream (DO NOT SEWER) G->H H->M J Halogenated Waste Stream (Incineration with Scrubbers) I->J Yes J->M L Check EHS Policy on HCl Salts in Organics K->L Yes L->J Treated as Halogenated due to Chloride L->M Treated as Non-Halogenated

Decision tree for the compliant segregation and disposal of hydrochloride salt pharmaceutical intermediates.

Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), while this specific chemical may not be explicitly P-listed or U-listed, it must be managed as a characteristic hazardous waste (toxicity/environmental hazard) or as a non-creditable hazardous waste pharmaceutical under EPA Subpart P[5]. Facilities must ensure that all containers are kept closed when not actively receiving waste, labeled with the exact IUPAC nomenclature (no abbreviations)[6], and removed from the SAA within the federally mandated timeframe (typically 90 to 180 days depending on generator status)[7].

References

  • [5] Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: ASHP / U.S. Environmental Protection Agency (EPA) URL: [Link]

  • [6] Title: Chemical Waste - Segregation and Storage Source: University of Southern California (USC) Environmental Health & Safety URL: [Link]

  • [4] Title: Hazardous Waste - EHSO Manual Source: University of Oklahoma Health Sciences Center (OUHSC) URL: [Link]

  • [7] Title: How to Identify and Dispose of Hazardous Pharmaceuticals Source: Secure a Drug URL: [Link]

  • [2] Title: Thermochemical Recycling and Degradation Strategies of Halogenated Polymers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [1] Title: Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) NEPIS URL:[Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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